Product packaging for 3-Undecyne(Cat. No.:CAS No. 60212-30-8)

3-Undecyne

Cat. No.: B1582261
CAS No.: 60212-30-8
M. Wt: 152.28 g/mol
InChI Key: DPWGJNPCPLQVKQ-UHFFFAOYSA-N
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Description

3-Undecyne is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B1582261 3-Undecyne CAS No. 60212-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-5,7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWGJNPCPLQVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208961
Record name 3-Undecyne
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-30-8
Record name 3-Undecyne
Source ChemIDplus
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Record name 3-Undecyne
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Record name 3-Undecyne
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Foundational & Exploratory

Physical properties of 3-undecyne (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-undecyne, specifically its boiling point and density. This document is intended to be a comprehensive resource, incorporating available data, detailed experimental protocols for property determination, and a logical workflow for such characterization.

Quantitative Data Summary

Physical PropertyValueConditionsData Source
Boiling Point 352 K - 354 K (79 °C - 81 °C)at 0.013 atm (9.88 mmHg)Experimental
Boiling Point 460.08 K (186.93 °C)at 1 atm (760 mmHg)Predicted (Joback Method)
Density 0.770 g/mLNot SpecifiedExperimental[1]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point by Simple Distillation

This method is suitable for determining the boiling point of a liquid at atmospheric pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head (still head) with a port for a thermometer

  • Condenser (Liebig, Graham, or Allihn)

  • Receiving flask

  • Calibrated thermometer

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

Procedure:

  • Assembly: Assemble the distillation apparatus in a fume hood. The round-bottom flask is placed in the heating mantle, and the distillation head is fitted to the flask. The thermometer is inserted into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. The condenser is attached to the side arm of the distillation head and secured with a clamp. The receiving flask is placed at the outlet of the condenser.

  • Sample Preparation: Add a sample of this compound to the round-bottom flask, filling it to approximately one-half to two-thirds of its volume. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the sample gently. If using a magnetic stir bar, ensure it is stirring at a moderate speed.

  • Observation: As the liquid heats, vapors will begin to rise and enter the distillation head. The temperature reading on the thermometer will increase.

  • Equilibrium and Data Recording: The temperature will stabilize when the vapor is in equilibrium with the liquid. Record the temperature at which a steady flow of condensate is observed dripping from the condenser into the receiving flask. This stable temperature is the boiling point of the liquid.

  • Correction: If the atmospheric pressure during the experiment is not exactly 1 atm (760 mmHg), a correction may be necessary to report the normal boiling point.

Determination of Density using a Pycnometer

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.

Apparatus:

  • Pycnometer (a small glass flask with a ground-glass stopper that has a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • The liquid sample (this compound)

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record this mass (m₁).

  • Calibration with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, ensuring that any excess water exits through the capillary tube. Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C or 25 °C). Remove the pycnometer, carefully dry the outside, and weigh it. Record this mass (m₂).

  • Mass of the Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, and repeat the process of bringing it to thermal equilibrium in the constant temperature water bath, drying the exterior, and weighing it. Record this mass (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of the pycnometer at the specified temperature = (Mass of water) / (Density of water at that temperature)

    • Mass of this compound = m₃ - m₁

    • Density of this compound = (Mass of this compound) / (Volume of the pycnometer)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid organic compound like this compound.

G cluster_prep Sample Preparation & Purity Check cluster_density Density Determination cluster_bp Boiling Point Determination cluster_reporting Data Analysis & Reporting A Obtain this compound Sample B Assess Purity (e.g., GC-MS, NMR) A->B C Calibrate Pycnometer with Distilled Water B->C F Set up Distillation Apparatus B->F D Measure Mass of Pycnometer + this compound C->D E Calculate Density D->E I Compile Data in Standard Format E->I G Heat Sample & Record Stable Vapor Temperature F->G H Correct for Atmospheric Pressure G->H H->I K Final Technical Report I->K J Document Experimental Conditions J->K

References

An In-depth Technical Guide to 3-Undecyne: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Undecyne, a long-chain internal alkyne, represents a valuable molecular scaffold in organic synthesis. This document provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It includes a compilation of its physical and spectral properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications. The information is intended to serve as a technical resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound (C₁₁H₂₀) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond located within the carbon chain.[1] Unlike terminal alkynes, the triple bond in this compound is not adjacent to a hydrogen atom, which influences its reactivity.[1] Internal alkynes are significant building blocks in organic synthesis, allowing for the construction of complex molecular architectures. This guide focuses specifically on the known data and synthetic methodologies related to this compound.

Discovery and History

Detailed historical information regarding the initial discovery and first synthesis of this compound is not prominently documented in readily available chemical literature. The study of alkynes dates back to the 19th century, with the discovery of acetylene. However, specific higher-order internal alkynes like this compound likely emerged from systematic studies on the synthesis and properties of homologous series of hydrocarbons. Early methods for alkyne synthesis, such as dehydrohalogenation and the alkylation of acetylides, were well-established by the early 20th century, and it is probable that this compound was first prepared using one of these now-classical methods. A definitive first report of its synthesis, however, remains elusive in broad chemical databases.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is critical for its identification, purification, and use in chemical reactions.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀[2]
Molecular Weight 152.28 g/mol [2]
CAS Number 60212-30-8[2]
Appearance Colorless liquid[3]
Boiling Point 79-81 °C at 15 mmHg[4]
Specific Gravity 0.78[3]
Refractive Index 1.44[3][5]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Features and Data Source
¹H NMR Data available in public databases such as PubChem.[2]
¹³C NMR Data available in public databases such as PubChem.[2]
Mass Spectrometry (MS) GC-MS data available from the NIST Mass Spectrometry Data Center.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available.[2]

Experimental Protocols for Synthesis

The synthesis of internal alkynes like this compound can be achieved through several established methodologies. Two of the most common and historically significant routes are the alkylation of a smaller terminal alkyne and the double dehydrohalogenation of a dihaloalkane.

Synthesis via Alkylation of a Terminal Alkyne

This is a widely used method for the preparation of unsymmetrical internal alkynes. The general strategy involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Logical Workflow for Alkylation Synthesis of this compound:

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) 1-Heptyne 1-Heptyne Heptynilide_Anion Heptynilide_Anion 1-Heptyne->Heptynilide_Anion  Strong Base (e.g., NaNH₂) This compound This compound Heptynilide_Anion->this compound  Bromoethane Bromoethane Bromoethane Bromoethane->this compound

Caption: Alkylation of 1-heptyne to form this compound.

Detailed Experimental Protocol (Illustrative):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Deprotonation: A solution of 1-heptyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran or liquid ammonia) is prepared in the flask and cooled in a dry ice/acetone bath.

  • A strong base, such as sodium amide (NaNH₂), is slowly added to the cooled solution to deprotonate the 1-heptyne, forming the sodium heptynilide.

  • Alkylation: Bromoethane is added dropwise to the solution of the acetylide. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis via Double Dehydrohalogenation

This method involves the elimination of two equivalents of a hydrogen halide from a vicinal or geminal dihaloalkane using a strong base.

Logical Workflow for Dehydrohalogenation Synthesis of this compound:

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 3,4-Dihaloundecane 3,4-Dihaloundecane This compound This compound 3,4-Dihaloundecane->this compound  Double Elimination Strong_Base Excess Strong Base (e.g., KOH or NaNH₂)

Caption: Synthesis of this compound via dehydrohalogenation.

Detailed Experimental Protocol (Illustrative):

  • Preparation of the Dihaloalkane: The starting material, a 3,4-dihaloundecane (e.g., 3,4-dibromoundecane or 3,4-dichloroundecane), is first synthesized, typically by the halogenation of 3-undecene.

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a mechanical stirrer.

  • Elimination Reaction: The dihaloundecane is dissolved in a suitable high-boiling solvent (e.g., mineral oil or diethylene glycol).

  • A strong base, such as potassium hydroxide (KOH) pellets or sodium amide (NaNH₂), is added in excess.

  • The mixture is heated to a high temperature to effect the double dehydrohalogenation.

  • Product Isolation: The product, this compound, is distilled directly from the reaction mixture as it is formed.

  • Purification: The collected distillate is washed with water to remove any co-distilled base, dried over a suitable drying agent, and then redistilled to obtain the pure alkyne.

Chemical Reactivity and Potential Applications

As an internal alkyne, this compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

  • Reduction: The triple bond can be reduced to a double bond or a single bond. Hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) will yield cis-3-undecene, while reduction with sodium in liquid ammonia will produce trans-3-undecene. Complete hydrogenation with a catalyst like palladium on carbon will give undecane.

  • Oxidative Cleavage: Ozonolysis or treatment with strong oxidizing agents like potassium permanganate can cleave the triple bond to produce carboxylic acids.

  • Hydration: In the presence of a mercury catalyst and acid, the triple bond can be hydrated to form a ketone.

  • Halogenation: this compound can react with halogens to form di- or tetra-haloalkenes and alkanes.

The ability to introduce functionality at the 3- and 4-positions of the undecane chain makes this compound a potentially useful starting material for the synthesis of complex natural products, pharmaceuticals, and specialty chemicals.

Conclusion

This compound is a fundamental internal alkyne with well-established synthetic routes. While its specific historical discovery is not prominently detailed, its preparation relies on classic and robust organic reactions. The compiled physical, spectral, and synthetic data in this guide provide a solid foundation for its use in research and development. Its reactivity offers multiple pathways for the creation of more complex and potentially bioactive molecules, ensuring its continued relevance in the field of organic synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Undecyne for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of a reliable and beginner-friendly method for the synthesis of the internal alkyne, 3-undecyne. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, including detailed experimental protocols and relevant quantitative data.

Introduction

This compound is a hydrocarbon featuring a carbon-carbon triple bond at the third position of its eleven-carbon chain. The synthesis of such internal alkynes is a fundamental transformation in organic chemistry, often pivotal in the construction of more complex molecular architectures. The most common and accessible method for beginners to synthesize internal alkynes like this compound is through the alkylation of a smaller, terminal alkyne. This process involves the formation of a new carbon-carbon bond via a nucleophilic substitution reaction.

This guide will focus on the synthesis of this compound via the alkylation of 1-hexyne with 1-bromopentane. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Core Synthesis Pathway: Alkylation of a Terminal Alkyne

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from a terminal alkyne, 1-hexyne. The overall strategy involves the deprotonation of 1-hexyne to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, 1-bromopentane.

Step 1: Deprotonation of 1-Hexyne

The terminal proton of 1-hexyne is weakly acidic and can be removed by a strong base to generate a hexynide anion. A common and effective base for this purpose is sodium amide (NaNH₂) in liquid ammonia.[1][2] Liquid ammonia serves as a suitable solvent and allows for the reaction to be carried out at low temperatures.[1]

Step 2: Alkylation of the Hexynide Anion

The resulting hexynide anion is a potent nucleophile and will readily attack an electrophilic carbon.[3] In this synthesis, 1-bromopentane serves as the electrophile. The hexynide anion attacks the carbon atom bonded to the bromine atom in an SN2 fashion, displacing the bromide ion and forming the new carbon-carbon bond of this compound.[3][4] It is crucial to use a primary alkyl halide to favor the SN2 reaction and minimize the competing E2 elimination reaction, which can occur with secondary or tertiary alkyl halides.[4][5]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 1-hexyne and 1-bromopentane.

Materials and Reagents:

  • 1-Hexyne

  • 1-Bromopentane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dry ice/acetone condenser

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is assembled. The apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Formation of the Acetylide: The flask is cooled in a dry ice/acetone bath, and approximately 100 mL of liquid ammonia is condensed into the flask. A small piece of sodium metal is added to the liquid ammonia, followed by a catalytic amount of iron(III) nitrate to initiate the formation of sodium amide, which is indicated by a color change from blue to gray. Alternatively, commercially available sodium amide can be carefully added to the liquid ammonia.

  • Deprotonation: To the stirred solution of sodium amide in liquid ammonia, a solution of 1-hexyne (1.0 equivalent) in a small amount of anhydrous diethyl ether is added dropwise via a dropping funnel. The mixture is stirred for one hour to ensure complete formation of the sodium hexynide salt.

  • Alkylation: A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture. The reaction is allowed to proceed with stirring for several hours, during which the ammonia is allowed to slowly evaporate.

  • Work-up: After the ammonia has evaporated, the reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride. Water is then added to dissolve the inorganic salts.

  • Extraction and Drying: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation to yield the pure product.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product, this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-HexyneC₆H₁₀82.1471-720.716
1-BromopentaneC₅H₁₁Br151.04129-1301.218
This compoundC₁₁H₂₀152.28[1]194-196~0.76

Spectroscopic Data for this compound:

Spectroscopic TechniqueKey Features
¹H NMR Characteristic signals for the ethyl and heptyl groups adjacent to the triple bond.
¹³C NMR Signals for the sp-hybridized carbons of the alkyne bond typically appear in the range of 65-90 ppm.[1]
IR Spectroscopy A weak C≡C stretching vibration may be observed around 2200-2260 cm⁻¹.[6]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 152.[1][6]

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized product.

Mandatory Visualizations

Reaction Pathway Diagram

Synthesis_of_3_Undecyne cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) 1-Hexyne CH3(CH2)3C≡CH Hexynide_Anion CH3(CH2)3C≡C:⁻ Na⁺ 1-Hexyne->Hexynide_Anion NaNH₂ / liq. NH₃ This compound CH3(CH2)3C≡C(CH2)4CH3 Hexynide_Anion->this compound + 1-Bromopentane 1-Bromopentane CH3(CH2)3CH2Br Experimental_Workflow A Reaction Setup (Anhydrous Conditions) B Formation of Sodium Hexynide (1-Hexyne + NaNH₂ in liq. NH₃) A->B Step 1 C Alkylation Reaction (+ 1-Bromopentane) B->C Step 2 D Quenching and Work-up (NH₄Cl, H₂O, Ether Extraction) C->D Step 3 E Drying and Solvent Removal (MgSO₄, Rotary Evaporation) D->E Step 4 F Purification (Fractional Distillation) E->F Step 5 G Product: this compound F->G

References

Navigating the Research Landscape of 3-Undecyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-undecyne, a valuable internal alkyne in organic synthesis. The document details its commercial availability, key chemical and physical properties, and provides a representative experimental protocol for its synthesis. Furthermore, a logical workflow for its potential application in the synthesis of insect pheromones is presented, complete with a visual diagram to aid in experimental planning.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with prices varying based on quantity and grade. Researchers can procure this compound from the following vendors, among others:

SupplierPurityAvailable Quantities
Lab Pro Inc.Min. 96.0% (GC)5 mL, 10 g
GFS Chemicals96%10 g

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful application in chemical reactions. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₁H₂₀--INVALID-LINK--
Molecular Weight 152.28 g/mol --INVALID-LINK--
CAS Number 60212-30-8--INVALID-LINK--
Appearance Colorless liquidLab Pro Inc.
Purity ≥ 95.0% (GC-FID)GFS Chemicals
Boiling Point 73°C at 10 mmHgChemicalBook
Density 0.773 g/cm³ChemicalBook
Refractive Index 1.4300ChemicalBook
Solubility Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water.ChemicalBook

Experimental Protocol: Synthesis of this compound

The synthesis of internal alkynes such as this compound is commonly achieved through the alkylation of a terminal alkyne.[1][2] This method involves the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide ion), which then undergoes an SN2 reaction with an appropriate alkyl halide.[1][2]

Reaction Scheme:

Materials:

  • 1-Heptyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas supply)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Deprotonation: In the reaction flask, dissolve 1-heptyne in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a slight molar excess of sodium amide portion-wise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the sodium heptynide. The formation of the acetylide can be monitored by the evolution of ammonia gas.

  • Alkylation: Add 1-bromobutane dropwise to the cooled suspension of sodium heptynide via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below -50 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Application in Pheromone Synthesis: A Logical Workflow

Internal alkynes like this compound are valuable precursors in the synthesis of insect pheromones, many of which are long-chain unsaturated acetates, alcohols, or aldehydes.[3][4][5][6] A common strategy involves the stereoselective reduction of the alkyne to a cis- or trans-alkene, followed by functional group manipulation. The following diagram illustrates a logical workflow for the synthesis of (Z)-3-undecen-1-ol, a component of some insect pheromones, starting from the synthesized this compound.

G cluster_synthesis Synthesis of this compound cluster_pheromone Pheromone Synthesis Workflow start 1-Heptyne & 1-Bromobutane step1 Deprotonation with NaNH2 in liq. NH3 start->step1 step2 Alkylation (SN2 reaction) step1->step2 product1 This compound step2->product1 step3 Stereoselective Reduction (e.g., Lindlar's Catalyst for Z-alkene) product1->step3 product2 (Z)-3-Undecene step3->product2 step4 Hydroboration-Oxidation product2->step4 product3 (Z)-3-Undecen-1-ol (Pheromone Component) step4->product3

Caption: A logical workflow for the synthesis of this compound and its subsequent conversion to a pheromone component.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and organic synthesis. The information presented, from commercial sourcing to detailed synthetic protocols and potential applications, is intended to facilitate further research and innovation in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Undecyne from 1-Octyne and Ethyl Halide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the internal alkyne 3-undecyne, a potentially valuable building block in organic synthesis and drug development. The synthesis is achieved through the alkylation of the terminal alkyne, 1-octyne, with an ethyl halide. This method involves the deprotonation of 1-octyne using a strong base to form a nucleophilic acetylide intermediate, which subsequently undergoes a substitution reaction with the ethyl halide. This protocol offers a robust and high-yielding route to this compound.

Introduction

The alkylation of terminal alkynes is a fundamental and powerful method for the construction of carbon-carbon bonds in organic synthesis. This reaction allows for the extension of carbon chains and the formation of internal alkynes, which are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The general strategy involves the deprotonation of the weakly acidic terminal alkyne proton with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary alkyl halide, to furnish the desired internal alkyne.

This protocol details the synthesis of this compound from 1-octyne and an ethyl halide, a representative example of this important transformation.

Reaction Scheme

The overall two-step reaction for the synthesis of this compound is depicted below:

Step 1: Deprotonation of 1-Octyne

Step 2: Alkylation with Ethyl Halide

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₁H₂₀
Molecular Weight 152.28 g/mol
CAS Number 60212-30-8
Boiling Point 198-200 °C (estimated)
Density 0.76 g/cm³ (estimated)
¹H NMR (CDCl₃) See Table 2 for detailed assignments.
¹³C NMR (CDCl₃) See Table 3 for detailed assignments.
Mass Spectrum (EI) Major fragments (m/z): 152 (M+), 123, 109, 95, 81, 67, 55, 41

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.15Quartet2H-C≡C-CH₂ -CH₃
~2.12Triplet2H-CH₂ -C≡C-
~1.45 - 1.25Multiplet10H-(CH₂)₅-
~1.10Triplet3H-C≡C-CH₂-CH₃
~0.90Triplet3HCH₃ -(CH₂)₅-

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~80.5C ≡C-
~79.5-C≡C -
~31.5-(C H₂)₅-
~29.0-(C H₂)₅-
~28.8-(C H₂)₅-
~22.6-(C H₂)₅-
~19.3-C H₂-C≡C-
~14.3-C≡C-CH₂-C H₃
~14.1C H₃-(CH₂)₅-
~12.5-C≡C-C H₂-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the alkylation of terminal alkynes.[1]

4.1. Materials and Reagents

  • 1-Octyne (C₈H₁₄)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

4.3. Detailed Procedure

  • Reaction Setup:

    • A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).

    • Anhydrous THF is added to the flask via a syringe.

    • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation of 1-Octyne:

    • 1-Octyne (1.0 equivalent) is added dropwise to the cooled THF.

    • n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via a syringe. The addition should be slow to maintain the low temperature.

    • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium octynide.

  • Alkylation:

    • Ethyl iodide or ethyl bromide (1.1 equivalents) is added dropwise to the solution of the lithium octynide.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-18 hours.

  • Workup:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield: Based on similar alkylations of terminal alkynes with primary alkyl halides, the expected yield of this compound is in the range of 75-99%.[1]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification setup 1. Dry flask under inert gas (Ar/N₂) 2. Add anhydrous THF 3. Cool to -78 °C add_octyne Add 1-Octyne setup->add_octyne add_nBuLi Add n-BuLi dropwise Stir for 1h at -78 °C add_octyne->add_nBuLi add_EtX Add Ethyl Halide (EtI or EtBr) add_nBuLi->add_EtX Formation of Lithium Octynide warm_stir Warm to room temperature Stir for 12-18h add_EtX->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench extract Extract with Et₂O quench->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate purify Purify by distillation dry_evaporate->purify Crude Product product product purify->product Pure this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Logical Relationship of Reactants to Product

Logical_Relationship cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Final Product octyne 1-Octyne acetylide Octynide Anion octyne->acetylide Deprotonation ethyl_halide Ethyl Halide undecyne This compound ethyl_halide->undecyne base Strong Base (n-BuLi) base->acetylide acetylide->undecyne SN2 Alkylation

Caption: The relationship between reactants, intermediate, and the final product.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • Ethyl iodide and ethyl bromide are toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable.

  • The reaction should be conducted behind a safety shield, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 1-octyne and an ethyl halide via an acetylide intermediate is an efficient and high-yielding method for the preparation of this internal alkyne. The provided protocol, based on well-established procedures, offers a reliable guide for researchers in academic and industrial settings. The straightforward nature of this reaction makes it a valuable tool in the synthetic chemist's repertoire for the construction of more complex molecular architectures.

References

Application Notes and Protocols: Synthesis of 3-Undecyne via Acetylide Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the internal alkyne 3-undecyne through the alkylation of an acetylide. The synthesis involves a two-step, one-pot reaction. The first step is the deprotonation of a terminal alkyne, 1-pentyne, using sodium amide in a suitable solvent to form the sodium pentynide intermediate. The second step involves the nucleophilic substitution (SN2) reaction of the in situ generated pentynide with a primary alkyl halide, 1-bromohexane. This method is a robust and common strategy for the formation of carbon-carbon bonds and the synthesis of unsymmetrical internal alkynes.

Introduction

The alkylation of acetylide ions is a cornerstone in synthetic organic chemistry for the construction of more complex molecular frameworks from simpler precursors. This reaction allows for the extension of carbon chains by forming a new carbon-carbon single bond between an sp-hybridized carbon of an alkyne and an sp³-hybridized carbon of an alkyl halide. The process is initiated by the deprotonation of a terminal alkyne, which is significantly more acidic (pKa ≈ 25) than alkanes or alkenes, using a strong base. Sodium amide (NaNH₂) is a commonly employed base for this purpose, being sufficiently strong to quantitatively generate the acetylide anion.

The resulting acetylide anion is a potent nucleophile and a strong base. To favor the desired SN2 pathway for carbon-carbon bond formation, it is crucial to use a primary alkyl halide. Secondary and tertiary alkyl halides will predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion. In this protocol, the synthesis of this compound is achieved by the reaction of sodium pentynide with 1-bromohexane.

Reaction Scheme

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Volume (mL)Density (g/mL)Mass (g)
1-PentyneC₅H₈68.12507.20.695.0
Sodium AmideNaNH₂39.0155--2.15
1-BromohexaneC₆H₁₃Br165.07506.21.177.25
This compound (Product)C₁₁H₂₀152.28--0.76Theoretical: 7.61

Experimental Protocol

Materials:

  • 1-Pentyne (99%)

  • Sodium amide (98%)

  • 1-Bromohexane (99%)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes (for chromatography)

  • Round-bottom flask (250 mL), three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for distillation

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Deprotonation of 1-Pentyne: To the reaction flask, add sodium amide (2.15 g, 55 mmol) and 50 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath with stirring. In the dropping funnel, place a solution of 1-pentyne (5.0 g, 73.4 mmol) in 20 mL of anhydrous diethyl ether. Add the 1-pentyne solution dropwise to the stirred sodium amide suspension over a period of 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium pentynide will be observed as a grayish-white precipitate.

  • Alkylation: Recool the reaction mixture to 0 °C. Add a solution of 1-bromohexane (7.25 g, 50 mmol) in 20 mL of anhydrous diethyl ether to the dropping funnel. Add the 1-bromohexane solution dropwise to the stirred suspension of sodium pentynide over 30 minutes. After the addition is complete, remove the ice bath and gently reflux the reaction mixture for 4 hours.

  • Workup: After the reflux period, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield:

A typical yield for this reaction is in the range of 70-85%.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its boiling point.

Visualizations

Alkylation_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation cluster_workup Workup & Purification pentyne 1-Pentyne in Anhydrous Ether deprotonation Deprotonation (0°C to RT, 1h) pentyne->deprotonation nanh2 NaNH2 in Anhydrous Ether nanh2->deprotonation pentynide Sodium Pentynide (Intermediate) deprotonation->pentynide alkylation Alkylation (SN2) (0°C to Reflux, 4h) pentynide->alkylation bromohexane 1-Bromohexane in Anhydrous Ether bromohexane->alkylation crude_product Crude this compound alkylation->crude_product quench Quench with aq. NH4Cl crude_product->quench extraction Extraction & Washing quench->extraction drying Drying (MgSO4) extraction->drying purification Purification (Distillation) drying->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Pentyne 1-Pentyne (Terminal Alkyne) Pentynide Sodium Pentynide (Nucleophile) Pentyne->Pentynide Deprotonation NaNH2 Sodium Amide (Strong Base) NaNH2->Pentynide Undecyne This compound (Internal Alkyne) Pentynide->Undecyne SN2 Attack Bromohexane 1-Bromohexane (Primary Alkyl Halide) Bromohexane->Undecyne

Caption: Logical relationship of reactants to product in this compound synthesis.

Application Notes and Protocols: 3-Undecyne as a Substrate in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

This document addresses the use of 3-undecyne , an internal alkyne, as a potential substrate in Sonogashira coupling reactions. It will detail the mechanistic basis of the Sonogashira coupling, explain the challenges associated with using internal alkynes, and provide protocols for analogous cross-coupling reactions.

Mechanistic Insight: The Challenge of Internal Alkynes in Sonogashira Coupling

The classical Sonogashira coupling mechanism proceeds through a synergistic interplay between a palladium catalyst and a copper co-catalyst. A critical step in this catalytic cycle is the deprotonation of a terminal alkyne by a base, typically an amine, to form a copper acetylide intermediate.[3][4] This acetylide is then able to undergo transmetalation to the palladium center, which, following reductive elimination, yields the desired cross-coupled product.

This compound , being an internal alkyne, lacks the acidic terminal proton necessary for the initial deprotonation and subsequent formation of the copper acetylide. Consequently, it is not a suitable substrate for the conventional Sonogashira coupling reaction under standard conditions.

Visualization of Reaction Mechanisms

The following diagrams illustrate the classical Sonogashira catalytic cycle with a terminal alkyne and a generalized representation of a potential, albeit more challenging, pathway for internal alkyne cross-coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII_alkyne Ar-Pd(II)-C≡C-R L2 PdII->PdII_alkyne Cu-X Cu_acetylide Cu(I)-C≡C-R PdII->Cu_acetylide Transmetalation Transmetal->PdII_alkyne Cu-C≡C-R RedElim Reductive Elimination RedElim->Pd0 Ar-C≡C-R CuX Cu(I)X CuX->Cu_acetylide + R-C≡C-H - HX Alkyne R-C≡C-H Base Base

Caption: Catalytic cycle of the classic Sonogashira reaction with a terminal alkyne.

Internal_Alkyne_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X L2 OxAdd->PdII Coord Coordination Carbopal Carbopalladation Coord->Carbopal Ar-Pd(II)-X (R1-C≡C-R2) Internal_Alkyne R1-C≡C-R2 VinylPd Vinyl-Pd(II) Intermediate Carbopal->VinylPd BetaElim β-Hydride Elimination Product Coupled Product BetaElim->Product Product->Pd0 + HX

Caption: A generalized pathway for palladium-catalyzed internal alkyne coupling.

Alternative Cross-Coupling Strategies for Internal Alkynes

While direct Sonogashira coupling of this compound is not feasible, related palladium-catalyzed cross-coupling reactions can be employed for internal alkynes. These methods, however, often require modified catalysts, different reaction conditions, and may proceed through alternative mechanistic pathways, such as carbopalladation.

Currently, there is a lack of specific literature detailing the cross-coupling of this compound with aryl halides. However, we can extrapolate a potential starting point for methodology development based on protocols for other unactivated internal alkynes. The following section provides a representative, generalized protocol that would require significant optimization for the specific case of this compound.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of a Terminal Alkyne

This protocol serves as a standard reference for a typical Sonogashira reaction.

Table 1: Reaction Components for a Standard Sonogashira Coupling

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Notes
Aryl Halide (e.g., Iodobenzene)1.01.0 mmol, 204 mg
Terminal Alkyne (e.g., 1-Undecyne)1.21.2 mmol, 182 mg
Pd(PPh₃)₂Cl₂0.020.02 mmol, 14 mgPalladium catalyst
Copper(I) Iodide (CuI)0.040.04 mmol, 7.6 mgCo-catalyst
Triethylamine (Et₃N)3.03.0 mmol, 0.42 mLBase and solvent
Tetrahydrofuran (THF)-5 mLCo-solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvents (THF and triethylamine) via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Protocol for the Cross-Coupling of an Internal Alkyne (e.g., this compound)

This is a generalized protocol and will require substantial optimization.

Table 2: Proposed Reaction Components for Internal Alkyne Coupling

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Notes
Aryl Halide (e.g., Iodobenzene)1.01.0 mmol, 204 mg
This compound 1.51.5 mmol, 228 mgExcess may be required
Pd(OAc)₂0.050.05 mmol, 11.2 mgPalladium source
Ligand (e.g., XPhos)0.100.10 mmol, 47.6 mgBulky phosphine ligand
Base (e.g., Cs₂CO₃)2.02.0 mmol, 652 mgStrong, non-nucleophilic base
Solvent (e.g., Dioxane)-5 mLAnhydrous, degassed

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide, palladium acetate, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add this compound to the mixture.

  • Seal the vessel and heat to an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction for product formation. Due to the lower reactivity of internal alkynes, longer reaction times are anticipated.

  • Workup and purification would follow a similar procedure to the standard Sonogashira protocol, likely requiring careful chromatographic separation of the product from starting materials and potential side products.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Alkyne Substrate solvent->alkyne reaction Heat and Stir (Monitor Progress) alkyne->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

While this compound is not a viable substrate for the classic Sonogashira coupling reaction due to its internal alkyne nature, the broader field of palladium-catalyzed cross-coupling offers potential avenues for its functionalization. The development of new ligand systems and catalytic conditions tailored for the activation of unactivated internal alkynes is an active area of research. For scientists and professionals in drug development, the ability to incorporate moieties derived from internal alkynes like this compound could open up new chemical space for novel therapeutics. Further investigation and optimization of the proposed hypothetical protocol are necessary to achieve efficient coupling of this compound with aryl halides.

References

Application of 3-Undecyne in Pheromone Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-undecyne presents a plausible, though not commonly documented, starting material for certain insect pheromones, this document outlines a detailed, representative synthetic protocol for a key lepidopteran pheromone component, (Z)-8-dodecenyl acetate. This compound is a crucial component of the sex pheromone of the Oriental fruit moth (Grapholita molesta) and other pest species. The synthetic scheme detailed below employs a convergent approach, starting from 1,8-octanediol, and showcases common synthetic strategies in pheromone chemistry, including selective oxidation, Wittig reaction, and stereoselective reduction. This application note provides researchers with a comprehensive protocol, quantitative data, and logical diagrams to facilitate the synthesis of this and structurally related pheromones.

Introduction

Insect pheromones, particularly those of lepidopteran species, are vital tools in integrated pest management (IPM) programs. They are used for monitoring insect populations, mating disruption, and mass trapping. The majority of these pheromones are straight-chain aliphatic compounds containing one or more double bonds with specific stereochemistry (Z or E), and a terminal functional group such as an acetate, alcohol, or aldehyde.

The synthesis of these compounds with high stereochemical purity is a key challenge in their production. While various synthetic routes have been developed, many rely on the stereoselective functionalization of alkynes. Although direct literature detailing the use of this compound for major lepidopteran pheromones is scarce, its C11 backbone makes it a theoretical precursor for certain pheromones. This document provides a practical and well-documented synthetic route to a C12 pheromone component, (Z)-8-dodecenyl acetate, to illustrate the principles and techniques involved in pheromone synthesis.

Representative Pheromone Synthesis: (Z)-8-Dodecenyl Acetate

The following multi-step synthesis of (Z)-8-dodecenyl acetate, a key component of the Grapholita molesta sex pheromone, is presented as a representative example.

Synthetic Pathway Overview

The overall synthetic strategy is a convergent approach involving the preparation of two key intermediates that are then coupled and further modified to yield the final product.

G A 1,8-Octanediol B 8-Hydroxyoctyl Acetate A->B Acetylation C 8-Oxooctyl Acetate B->C Oxidation (PCC) E (Z)-8-Dodecenyl Acetate C->E D Butyltriphenylphosphonium Bromide D->E Wittig Reaction

Caption: Synthetic pathway for (Z)-8-dodecenyl acetate.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis of (Z)-8-dodecenyl acetate.

StepReactionStarting MaterialProductYield (%)Purity (%)
1Mono-acetylation1,8-Octanediol8-Hydroxyoctyl Acetate75>95
2Oxidation8-Hydroxyoctyl Acetate8-Oxooctyl Acetate80>95
3Wittig Reaction8-Oxooctyl Acetate & Butyltriphenylphosphonium Bromide(Z/E)-8-Dodecenyl Acetate70Z:E = 83:17

Experimental Protocols

Step 1: Mono-acetylation of 1,8-Octanediol to 8-Hydroxyoctyl Acetate

Objective: To selectively protect one hydroxyl group of 1,8-octanediol as an acetate.

Materials:

  • 1,8-Octanediol

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve 1,8-octanediol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 8-hydroxyoctyl acetate.

Step 2: Oxidation of 8-Hydroxyoctyl Acetate to 8-Oxooctyl Acetate

Objective: To oxidize the terminal alcohol to an aldehyde.

Materials:

  • 8-Hydroxyoctyl Acetate

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica Gel

  • Celite®

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in dichloromethane, add a solution of 8-hydroxyoctyl acetate (1 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain 8-oxooctyl acetate, which can be used in the next step without further purification.

Step 3: Wittig Reaction to form (Z)-8-Dodecenyl Acetate

Objective: To form the C-C double bond with Z-selectivity.

Materials:

  • Butyltriphenylphosphonium Bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 8-Oxooctyl Acetate

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and add n-BuLi (1.1 equivalents) dropwise. The solution will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78°C and add a solution of 8-oxooctyl acetate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford (Z/E)-8-dodecenyl acetate. The Z/E ratio can be determined by Gas Chromatography (GC) analysis.

Logical Workflow for Pheromone Synthesis

The following diagram illustrates the general workflow for the synthesis and analysis of insect pheromones.

G A Precursor Selection B Multi-step Synthesis A->B C Purification B->C D Structural Characterization (NMR, MS) C->D E Purity & Isomeric Ratio Analysis (GC) D->E F Bioassays E->F G Field Trials F->G

Caption: General workflow for pheromone synthesis and validation.

Conclusion

This application note provides a detailed protocol for the synthesis of (Z)-8-dodecenyl acetate, a representative lepidopteran pheromone component. While the direct application of this compound was not explicitly detailed due to a lack of specific literature examples, the principles and methodologies presented here are broadly applicable to the synthesis of a wide range of insect pheromones. Researchers and professionals in drug development can adapt these protocols for the synthesis of other target pheromone molecules. The successful synthesis and purification of these compounds are critical for the development of effective and environmentally benign pest management strategies.

Application of 3-Undecyne in the Synthesis of Insect Semiochemicals: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of insect semiochemicals, particularly pheromones, is a critical component of developing sustainable and targeted pest management strategies. These chemical signals are used to monitor and control insect populations by disrupting their mating behaviors or luring them into traps. A variety of synthetic pathways are employed to produce these often complex molecules with high stereoselectivity. Internal alkynes, such as 3-undecyne, represent versatile building blocks in organic synthesis, offering a carbon framework that can be strategically functionalized to construct the backbones of various semiochemicals. The triple bond provides a handle for stereoselective reduction to either (Z)- or (E)-alkenes, a common structural motif in lepidopteran pheromones. Furthermore, the alkyne can be transformed into other functional groups, such as ketones or aldehydes, which are also prevalent in insect communication signals.

This document outlines a prospective synthetic application of this compound in the preparation of a key intermediate for the synthesis of branched-chain alkane pheromones, such as those used by the coffee leaf miner, Leucoptera coffeella. While direct synthesis from this compound is not prominently documented, this application note proposes a scientifically sound pathway based on established chemical transformations.

Proposed Synthetic Pathway: this compound to a C11 Aldehyde Intermediate

A plausible application of this compound is its conversion to (Z)-3-undecenal. This aldehyde can then serve as a crucial intermediate, participating in subsequent coupling reactions (e.g., Wittig or Grignard reactions) to construct the full carbon skeleton of more complex pheromones. The key transformation involves the stereoselective hydroboration of the internal alkyne followed by oxidation.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound to Undecan-3-one

This protocol details the conversion of the internal alkyne this compound to the corresponding ketone, undecan-3-one. This transformation is a foundational step, as the ketone can be further elaborated.

Materials:

  • This compound (C₁₁H₂₀)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • To the stirred solution, add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Cool the reaction mixture back to 0°C with an ice bath.

  • Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude undecan-3-one.

  • Purify the product by flash column chromatography on silica gel.

Data Presentation

The successful synthesis of intermediates and final products would be confirmed by standard analytical techniques. The table below illustrates the type of quantitative data that would be collected and presented for the proposed synthetic steps.

StepReactantProductReagentsYield (%)Purity (by GC)Analytical Data (¹H NMR, ¹³C NMR, MS)
1. Hydroboration-OxidationThis compoundUndecan-3-one1. BH₃·THF2. H₂O₂, NaOH85-95>98%Consistent with structure
2. (Hypothetical) Wittig OlefinationUndecan-3-oneC17 AlkeneAppropriate phosphonium ylide70-85>95%Consistent with structure
3. (Hypothetical) HydrogenationC17 Alkene5,9-DimethylpentadecaneH₂, Pd/C>95%>99%Consistent with structure

Visualizations

Logical Workflow for Pheromone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a branched-chain alkane pheromone, highlighting the potential role of a C11 intermediate derived from this compound.

G Start This compound Step1 Hydroboration- Oxidation Start->Step1 Intermediate1 Undecan-3-one (C11 Ketone) Step1->Intermediate1 Step2 Wittig Reaction or Grignard Addition Intermediate1->Step2 Intermediate2 Branched Alkene Intermediate Step2->Intermediate2 Step3 Catalytic Hydrogenation Intermediate2->Step3 FinalProduct Target Pheromone (e.g., 5,9-Dimethylpentadecane) Step3->FinalProduct Analysis Purification & Structural Analysis (GC-MS, NMR) FinalProduct->Analysis

Caption: Proposed synthetic pathway from this compound to a target pheromone.

Disclaimer: While the chemical principles outlined are sound, a specific literature-documented synthesis of an insect semiochemical directly from this compound could not be retrieved. The provided protocol is a representative example of a key transformation for such a precursor. Researchers should consult the primary literature for detailed procedures related to their specific target molecule.

Application Notes and Protocols: Metal-Catalyzed Hydrogenation of 3-Undecyne to (Z)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, pheromones, and other fine chemicals. One of the most common methods to achieve this is through the partial hydrogenation of an internal alkyne. This document provides detailed application notes and protocols for the metal-catalyzed hydrogenation of 3-undecyne to (Z)-3-undecene, a reaction that showcases the selective conversion of a triple bond to a cis-configured double bond. Various catalytic systems will be discussed, including the classical Lindlar's catalyst, P-2 nickel catalyst, and diimide reduction, offering a range of options depending on substrate compatibility, desired selectivity, and experimental constraints.

Catalytic Systems for (Z)-Alkene Synthesis

Several catalytic systems have been developed for the selective partial hydrogenation of alkynes to (Z)-alkenes. The choice of catalyst is crucial for achieving high yields and selectivities, avoiding over-reduction to the corresponding alkane.

Lindlar's Catalyst

Lindlar's catalyst is a "poisoned" palladium catalyst, typically composed of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate and quinoline.[1][2] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene to the alkane.[1] This catalyst system is renowned for its excellent cis-selectivity, arising from the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[3]

P-2 Nickel Catalyst

The P-2 catalyst, a nickel boride complex (Ni₂B), offers a less toxic alternative to lead-containing Lindlar's catalyst.[4] It is typically prepared in situ by the reduction of a nickel(II) salt with sodium borohydride. The P-2 catalyst also promotes the syn-addition of hydrogen, leading to the formation of (Z)-alkenes with high stereoselectivity.[4]

Diimide Reduction

Diimide (N₂H₂) is a reactive intermediate that can be generated in situ from various precursors, such as the oxidation of hydrazine or the thermal decomposition of azodicarboxylates.[5] Diimide reduction is a metal-free method that proceeds via a concerted, six-membered transition state, resulting in the syn-addition of hydrogen to the alkyne and the formation of the (Z)-alkene. This method is particularly useful for substrates that are sensitive to metal catalysts.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical quantitative data for the hydrogenation of internal alkynes to (Z)-alkenes using different catalytic systems. While specific data for this compound is not extensively published, the presented data for analogous internal alkynes provides a strong indication of expected performance.

Catalyst SystemCatalyst Loading (mol%)Hydrogen SourcePressure (atm)Temperature (°C)Reaction Time (h)SolventTypical (Z)-Alkene Yield (%)Typical (Z)-Selectivity (%)
Lindlar's Catalyst 1-5H₂125 (Room Temp)2-24Hexane, Ethanol>95>98
P-2 Nickel Catalyst 5-10H₂125 (Room Temp)1-4Ethanol~90-98>98
Diimide (in situ) N/A (reagent-based)Hydrazine/O₂N/A25 (Room Temp)1-6Ethanol>90>99

Experimental Protocols

Protocol 1: Hydrogenation of this compound using Lindlar's Catalyst

This protocol describes a general procedure for the selective hydrogenation of this compound to (Z)-3-undecene using a commercially available Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.57 mmol) in anhydrous hexane (20 mL).

  • Carefully add Lindlar's catalyst (50 mg, ~5 mol% Pd) to the solution.

  • Seal the flask with a septum and purge the flask with hydrogen gas.

  • Connect the flask to a hydrogen balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of hexane to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to afford the crude (Z)-3-undecene.

  • Purify the product by column chromatography on silica gel if necessary, eluting with hexane.

Protocol 2: In situ Generation of Diimide for the Reduction of this compound

This protocol outlines a metal-free approach for the selective reduction of this compound using diimide generated in situ from hydrazine and an oxidizing agent.

Materials:

  • This compound

  • Hydrazine monohydrate

  • Hydrogen peroxide (30% aqueous solution) or oxygen gas

  • Copper(II) sulfate (catalytic amount, optional)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.57 mmol) in ethanol (25 mL).

  • Add a catalytic amount of copper(II) sulfate (optional, can accelerate the reaction).

  • Add hydrazine monohydrate (2.0 mL, ~6 equivalents) to the solution.

  • While stirring vigorously, slowly add hydrogen peroxide (30% solution) dropwise via a dropping funnel over a period of 1-2 hours. Alternatively, bubble a slow stream of oxygen gas through the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 25-30 °C.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 2-6 hours after the addition of the oxidizing agent is finished.

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with hexane (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (Z)-3-undecene.

  • Purify by column chromatography on silica gel (eluent: hexane) if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Reactant This compound Flask Reaction Flask Reactant->Flask Solvent Anhydrous Solvent (e.g., Hexane) Solvent->Flask Catalyst Catalyst (e.g., Lindlar's) Catalyst->Flask Stirring Vigorous Stirring Flask->Stirring H2_Source Hydrogen Source (H2 gas) H2_Source->Flask Filtration Filtration (remove catalyst) Stirring->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Chromatography) Evaporation->Purification Product (Z)-3-Undecene Purification->Product

Caption: General workflow for metal-catalyzed hydrogenation.

Logical_Relationship cluster_reactants Reactants & Reagents cluster_process Catalytic Process cluster_products Products Alkyne This compound (Substrate) Adsorption Syn-Adsorption on Catalyst Surface Alkyne->Adsorption H2 Hydrogen Gas (Reducing Agent) H2->Adsorption Catalyst Metal Catalyst (e.g., Lindlar's) Catalyst->Adsorption H_Addition Stereoselective Hydrogen Addition Adsorption->H_Addition Desorption Product Desorption H_Addition->Desorption Alkane Undecane (Over-reduction) H_Addition->Alkane Undesired Pathway Z_Alkene (Z)-3-Undecene (Desired Product) Desorption->Z_Alkene

Caption: Key components in catalytic hydrogenation.

References

Application Notes and Protocols: Hydration and Hydroboration-Oxidation of 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydration and hydroboration-oxidation of the internal alkyne, 3-undecyne. These reactions are fundamental in organic synthesis for the preparation of ketones, which are valuable intermediates in the development of pharmaceutical compounds and other fine chemicals. This guide outlines the reaction mechanisms, regioselectivity, and provides standardized protocols for conducting these transformations in a laboratory setting.

Introduction

The conversion of alkynes to carbonyl compounds is a cornerstone of synthetic organic chemistry. For unsymmetrical internal alkynes such as this compound, the regioselectivity of hydration and hydroboration-oxidation reactions is a critical consideration for synthetic planning.

  • Hydration of alkynes, typically catalyzed by acid and a mercury(II) salt, proceeds via an enol intermediate that tautomerizes to the corresponding ketone.[1][2] For unsymmetrical internal alkynes, this reaction generally yields a mixture of two regioisomeric ketones.[3]

  • Hydroboration-oxidation , on the other hand, involves the anti-Markovnikov addition of a borane reagent across the triple bond, followed by oxidation.[4][5] This two-step process also converts alkynes to carbonyl compounds.[6] For internal alkynes, the regioselectivity is influenced by the steric bulk of the borane reagent and the substituents on the alkyne.[6]

This document details the expected outcomes and provides step-by-step protocols for both reactions applied to this compound.

Reaction Pathways and Regioselectivity

The hydration and hydroboration-oxidation of this compound both result in the formation of ketones. Due to the unsymmetrical nature of this compound, a mixture of two constitutional isomers, undecan-3-one and undecan-4-one, is expected from both reactions.

Hydration of this compound

Acid-catalyzed hydration of this compound is expected to produce a mixture of undecan-3-one and undecan-4-one. The reaction proceeds through a vinylic carbocation intermediate, and the nucleophilic attack of water can occur at either of the two carbons of the original triple bond. The subsequent tautomerization of the resulting enols gives the ketone products.

G cluster_hydration Hydration Pathway This compound This compound Vinylic_Carbocation_1 Vinylic Carbocation (at C3) This compound->Vinylic_Carbocation_1 H+, H2O (HgSO4) Vinylic_Carbocation_2 Vinylic Carbocation (at C4) This compound->Vinylic_Carbocation_2 H+, H2O (HgSO4) Enol_1 Enol Intermediate 1 Vinylic_Carbocation_1->Enol_1 H2O Enol_2 Enol Intermediate 2 Vinylic_Carbocation_2->Enol_2 H2O Undecan-3-one Undecan-3-one Enol_1->Undecan-3-one Tautomerization Undecan-4-one Undecan-4-one Enol_2->Undecan-4-one Tautomerization

Hydration of this compound to a mixture of ketones.
Hydroboration-Oxidation of this compound

The hydroboration-oxidation of this compound also yields a mixture of undecan-3-one and undecan-4-one. The regioselectivity of the initial hydroboration step is influenced by steric factors. The boron atom preferentially adds to the less sterically hindered carbon of the triple bond. For this compound, the ethyl group at C-2 presents slightly less steric bulk than the heptyl group at C-5, which may lead to a slight preference for the formation of undecan-4-one. The use of a bulky borane reagent, such as disiamylborane, can enhance this selectivity.[1][6]

G cluster_hydroboration Hydroboration-Oxidation Pathway 3-Undecyne_HB This compound Organoborane_1 Organoborane Intermediate 1 3-Undecyne_HB->Organoborane_1 1. R2BH Organoborane_2 Organoborane Intermediate 2 3-Undecyne_HB->Organoborane_2 1. R2BH Enol_HB_1 Enol Intermediate 1 Organoborane_1->Enol_HB_1 2. H2O2, NaOH Enol_HB_2 Enol Intermediate 2 Organoborane_2->Enol_HB_2 2. H2O2, NaOH Undecan-3-one_HB Undecan-3-one Enol_HB_1->Undecan-3-one_HB Tautomerization Undecan-4-one_HB Undecan-4-one Enol_HB_2->Undecan-4-one_HB Tautomerization

Hydroboration-Oxidation of this compound.

Data Presentation

ReactionReagentsProductsIllustrative Product Ratio (Undecan-3-one : Undecan-4-one)Illustrative Overall Yield
Hydration H₂O, H₂SO₄, HgSO₄Undecan-3-one, Undecan-4-one~ 1 : 185 - 95%
Hydroboration-Oxidation 1. Disiamylborane (Sia₂BH) 2. H₂O₂, NaOHUndecan-3-one, Undecan-4-one~ 1 : 1.5 (slight preference for 4-one)80 - 90%

Experimental Protocols

The following are detailed protocols for the hydration and hydroboration-oxidation of this compound.

Protocol 1: Acid-Catalyzed Hydration of this compound

Objective: To synthesize a mixture of undecan-3-one and undecan-4-one from this compound via acid-catalyzed hydration.

Materials:

  • This compound (C₁₁H₂₀)

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄)

  • Deionized water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 32.8 mmol).

  • Reagent Addition: In a separate beaker, carefully prepare the acidic hydration solution by slowly adding concentrated sulfuric acid (1.0 mL) to deionized water (20 mL). To this acidic solution, add mercury(II) sulfate (0.5 g, 1.7 mmol) and stir until dissolved.

  • Reaction: Carefully add the acidic hydration solution to the flask containing this compound. Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of undecan-3-one and undecan-4-one, can be purified by fractional distillation or column chromatography on silica gel if separation of the isomers is desired.

Protocol 2: Hydroboration-Oxidation of this compound

Objective: To synthesize a mixture of undecan-3-one and undecan-4-one from this compound via hydroboration-oxidation.

Materials:

  • This compound (C₁₁H₂₀)

  • Disiamylborane (Sia₂BH) solution in THF (0.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether (Et₂O)

  • Deionized water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask with a septum and a nitrogen inlet

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 32.8 mmol) dissolved in anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath.

  • Hydroboration: While stirring, slowly add a 0.5 M solution of disiamylborane in THF (e.g., 70 mL, 35 mmol) to the flask via syringe over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous sodium hydroxide solution (15 mL), followed by the dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic extracts and wash with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of undecan-3-one and undecan-4-one, can be purified by fractional distillation or column chromatography.

Experimental Workflow

The general workflow for both the hydration and hydroboration-oxidation of this compound is depicted below.

G cluster_workflow General Experimental Workflow Start Start: this compound Reaction Reaction: Hydration or Hydroboration-Oxidation Start->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Product: Mixture of Ketones Purification->Product

Generalized workflow for the synthesis of ketones from this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Mercury(II) sulfate is highly toxic. Avoid inhalation and skin contact.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with flammable materials.

  • Disiamylborane and other borane reagents are flammable and may be pyrophoric. Handle under an inert atmosphere.

  • Diethyl ether and THF are highly flammable solvents. Work away from ignition sources.

Conclusion

The hydration and hydroboration-oxidation of this compound provide reliable routes to a mixture of undecan-3-one and undecan-4-one. While both methods are effective, the choice of reaction may be influenced by the desired (though slight) regioselectivity and the tolerance of the substrate to the reaction conditions (harshly acidic for hydration versus milder, basic conditions for hydroboration-oxidation). The protocols provided herein offer a solid foundation for the synthesis of these valuable ketone intermediates. Further optimization may be required to maximize yields and regioselectivity for specific applications.

References

Ozonolysis of 3-Undecyne: A Detailed Guide to Reaction Conditions and Products

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 30, 2025

Abstract

This document provides a comprehensive overview of the ozonolysis of the internal alkyne 3-undecyne. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the reaction conditions, expected products, and a step-by-step experimental protocol for this oxidative cleavage reaction. A summary of the key reaction parameters is presented in a structured table for easy reference. Additionally, a logical workflow of the process is visualized using a DOT language diagram.

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes.[1][2] In the case of internal alkynes, this oxidative cleavage results in the formation of two carboxylic acids.[2][3][4][5][6] This synthetic route is of significant interest in various fields, including the pharmaceutical industry, for the preparation of carboxylic acid derivatives. The reaction proceeds through the formation of an unstable ozonide intermediate, which is subsequently worked up to yield the final products.[5][7] For the synthesis of carboxylic acids from alkynes, an oxidative work-up is employed.[7][8]

The ozonolysis of this compound, an asymmetrical internal alkyne, provides a clear example of this transformation. The triple bond between the third and fourth carbon atoms is cleaved, leading to the formation of two distinct carboxylic acids: heptanoic acid and butyric acid.

Reaction Scheme

The overall reaction for the ozonolysis of this compound is as follows:

Data Presentation

The following table summarizes the key reactants, reagents, and products involved in the ozonolysis of this compound.

Reactant/Reagent Structure/Formula Role Product Structure/Formula Expected Yield
This compoundCH₃(CH₂)₆C≡CCH₂CH₃Starting MaterialHeptanoic AcidCH₃(CH₂)₅COOHHigh
Butyric AcidCH₃CH₂CH₂COOHHigh
OzoneO₃Oxidizing Agent
DichloromethaneCH₂Cl₂Solvent
WaterH₂OWork-up Reagent

Note: Specific yield can vary depending on the precise reaction conditions and purification efficiency. Generally, ozonolysis of internal alkynes proceeds with high yields.

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the ozonolysis of this compound.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (generated from an ozone generator)

  • Distilled water (H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Gas dispersion tube

  • Dry ice-acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve this compound (e.g., 10 mmol) in anhydrous dichloromethane (100 mL).

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice-acetone bath.[1] Pass a stream of ozone-enriched oxygen through the solution via the gas dispersion tube. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.[1][7]

  • Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove any excess ozone.

  • Oxidative Work-up: Slowly add distilled water (50 mL) to the reaction mixture while allowing it to warm to room temperature. Stir the mixture vigorously for at least one hour to ensure the hydrolysis of the intermediate ozonide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to extract the carboxylic acids as their sodium salts.

  • Acidification and Isolation: Combine the aqueous bicarbonate extracts and cool in an ice bath. Carefully acidify the aqueous solution to a pH of approximately 2 with 1 M hydrochloric acid. The carboxylic acids will precipitate or form an oily layer.

  • Final Extraction: Extract the carboxylic acids from the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of heptanoic acid and butyric acid.

  • Purification: The individual carboxylic acids can be separated and purified by fractional distillation under reduced pressure.

Visualizations

Ozonolysis of this compound Workflow

Ozonolysis_Workflow Ozonolysis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactant This compound in CH₂Cl₂ Ozonolysis Ozonolysis at -78°C Reactant->Ozonolysis O₃ Ozonide Ozonide Intermediate Ozonolysis->Ozonide Hydrolysis Hydrolysis with H₂O Ozonide->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Products Heptanoic Acid & Butyric Acid Purification->Products

Caption: Workflow for the ozonolysis of this compound.

Signaling Pathway of Ozonolysis

Ozonolysis_Mechanism Simplified Mechanism of Alkyne Ozonolysis Alkyne Alkyne (this compound) Molozonide Primary Ozonide (Molozonide) Alkyne->Molozonide + O₃ Ozone Ozone (O₃) Ozone->Molozonide Carbonyl_Oxide Carbonyl Oxide Intermediate Molozonide->Carbonyl_Oxide Rearrangement Ozonide Ozonide Carbonyl_Oxide->Ozonide Recombination Anhydride Acid Anhydride Intermediate Ozonide->Anhydride Rearrangement Carboxylic_Acids Carboxylic Acids (Heptanoic Acid & Butyric Acid) Anhydride->Carboxylic_Acids + H₂O (Hydrolysis) Water Water (H₂O) Water->Carboxylic_Acids

Caption: Simplified reaction pathway for alkyne ozonolysis.

References

3-Undecyne: A Versatile Building Block for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Undecyne, an internal alkyne, serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its carbon-carbon triple bond provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures, including heterocycles and carbocycles. These structures are often scaffolds for novel therapeutic agents and functional materials. This document provides an overview of key applications and detailed experimental protocols for the utilization of this compound in organic synthesis.

Key Applications of this compound

This compound can be employed in a range of metal-catalyzed and cycloaddition reactions to generate more complex molecular structures. The following sections detail exemplary applications.

Synthesis of Substituted Triazoles via [3+2] Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient synthesis of 1,2,3-triazoles. While typically more facile with terminal alkynes, internal alkynes like this compound can also participate in this transformation to yield fully substituted triazoles, which are prevalent motifs in medicinal chemistry.

Table 1: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

Reactant 1Reactant 2Catalyst SystemSolventProduct
This compoundOrganic Azide (R-N₃)Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)Various (e.g., THF, DMF, t-BuOH/H₂O)1,4,5-Trisubstituted-1,2,3-triazole

Experimental Protocol: General Procedure for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a generalized procedure adapted for internal alkynes.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the desired organic azide (1.0-1.2 equiv.).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., a mixture of t-BuOH and H₂O, 1:1, to achieve a 0.1 M concentration of the alkyne).

  • Initiation of Reaction: To the stirring solution, add sodium ascorbate (0.2 equiv. of a freshly prepared 1 M aqueous solution) followed by copper(II) sulfate pentahydrate (0.1 equiv. of a 0.5 M aqueous solution).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature or gently heated (40-60 °C) to facilitate the reaction of the internal alkyne. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,4,5-trisubstituted-1,2,3-triazole.

Logical Workflow for CuAAC Synthesis

CuAAC_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Solvent Addition Solvent Addition This compound->Solvent Addition Organic Azide Organic Azide Organic Azide->Solvent Addition Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Solvent Addition Stirring & Heating Stirring & Heating Solvent Addition->Stirring & Heating Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Stirring & Heating->Monitoring (TLC/LC-MS) Extraction Extraction Monitoring (TLC/LC-MS)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for the synthesis of triazoles from this compound.

Construction of Substituted Quinolines

The reaction of anilines with two equivalents of an alkyne, catalyzed by various transition metals or acids, provides a direct route to substituted quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.

Table 2: Generalized Synthesis of Quinolines from this compound

Reactant 1Reactant 2CatalystSolventProduct
This compound (2.0 equiv.)Substituted AnilineLewis Acid (e.g., FeCl₃) or Transition Metal Catalyst (e.g., Ru-based)High-boiling solvent (e.g., 1,2-dichloroethane, toluene)Substituted Quinoline

Experimental Protocol: General Procedure for the Synthesis of Quinolines

This protocol is a generalized procedure for the synthesis of quinolines from internal alkynes and anilines.

  • Reaction Setup: In a sealed tube, combine the substituted aniline (1.0 equiv.), this compound (2.2 equiv.), and the catalyst (e.g., FeCl₃, 10 mol%).

  • Solvent Addition: Add a high-boiling solvent such as 1,2-dichloroethane to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography to yield the substituted quinoline.

Signaling Pathway for Quinoline Synthesis

Quinoline_Synthesis Aniline Aniline Intermediate_A Enamine/Iminium Intermediate Aniline->Intermediate_A + Catalyst 3-Undecyne_1 This compound (1st equiv.) 3-Undecyne_1->Intermediate_A Intermediate_B Diels-Alder-like Intermediate Intermediate_A->Intermediate_B 3-Undecyne_2 This compound (2nd equiv.) 3-Undecyne_2->Intermediate_B Cyclization Cyclization Intermediate_B->Cyclization Aromatization Aromatization Cyclization->Aromatization Quinoline_Product Substituted Quinoline Aromatization->Quinoline_Product PausonKhand_Workflow start Start complex_formation Co₂(CO)₈ + this compound Formation of Cobalt-Alkyne Complex start->complex_formation cycloaddition Addition of Alkene & CO Source [2+2+1] Cycloaddition complex_formation->cycloaddition workup Quenching & Filtration Removal of Cobalt Residues cycloaddition->workup purification Column Chromatography Isolation of Product workup->purification end Cyclopentenone Product purification->end

Synthesis of 3-Undecyne Derivatives: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-undecyne, a valuable internal alkyne intermediate in organic synthesis and drug development. The primary method described is the alkylation of a terminal alkyne, a robust and widely applicable strategy for the formation of carbon-carbon bonds. This document outlines two specific synthetic routes, detailing the necessary reagents, reaction conditions, and purification procedures. Characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are also provided. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

Internal alkynes, such as this compound, are key building blocks in the synthesis of complex organic molecules. Their triple bond offers a versatile handle for a variety of chemical transformations, including hydrogenation, halogenation, and coupling reactions. The synthesis of this compound is typically achieved through the alkylation of a smaller terminal alkyne. This reaction involves the deprotonation of the terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide. This application note presents two reliable protocols for the synthesis of this compound, starting from either 1-propyne and 1-bromooctane or 1-octyne and ethyl bromide.

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are presented below.

Protocol 1: Synthesis of this compound from 1-Propyne and 1-Bromooctane

This protocol involves the alkylation of the lithium acetylide of propyne with 1-bromooctane.

Materials:

  • 1-Propyne (condensed)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • 1-Bromooctane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser under an inert atmosphere of argon or nitrogen.

  • To the flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Carefully condense a slight excess of 1-propyne into the cooled THF.

  • Slowly add one equivalent of n-butyllithium (2.5 M in hexanes) to the stirred solution via the dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 30 minutes to ensure complete formation of the lithium acetylide.

  • Cool the reaction mixture back to -78 °C and add one equivalent of 1-bromooctane dropwise via the dropping funnel.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis of this compound from 1-Octyne and Ethyl Bromide

This protocol details the synthesis of this compound by alkylating 1-octyne with ethyl bromide using sodium amide as the base.

Materials:

  • 1-Octyne

  • Sodium amide (NaNH₂)

  • Ethyl bromide

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar and a dry ice condenser under an inert atmosphere.

  • Condense anhydrous liquid ammonia into the flask and then add one equivalent of sodium amide with stirring.

  • To the stirred suspension, add one equivalent of 1-octyne dropwise. The formation of the sodium acetylide is indicated by the dissolution of the sodium amide.

  • After stirring for 30 minutes, add a slight excess of ethyl bromide dropwise to the reaction mixture.

  • Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully allow the ammonia to evaporate.

  • To the residue, add anhydrous diethyl ether and then quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Data Presentation

ParameterProtocol 1 (1-Propyne + 1-Bromooctane)Protocol 2 (1-Octyne + Ethyl Bromide)Reference
Starting Alkyne1-Propyne1-Octyne
Alkylating Agent1-BromooctaneEthyl Bromide
Basen-ButyllithiumSodium Amide
SolventTetrahydrofuran (THF)Liquid Ammonia / Diethyl Ether
Typical Reaction Yield75-90%70-85%[1][2]
Purity (after distillation)>98%>98%

Characterization of this compound

The synthesized this compound can be characterized by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons adjacent to the triple bond and the aliphatic chain.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chains.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic absorption band for the C≡C triple bond stretching vibration, typically in the region of 2200-2260 cm⁻¹.[3]

Visualization of the Synthetic Pathway

The general synthetic workflow for the alkylation of a terminal alkyne to produce an internal alkyne like this compound is depicted below.

SynthesisWorkflow TerminalAlkyne Terminal Alkyne (e.g., 1-Propyne or 1-Octyne) AcetylideAnion Acetylide Anion (Nucleophile) TerminalAlkyne->AcetylideAnion Deprotonation StrongBase Strong Base (e.g., n-BuLi or NaNH₂) StrongBase->AcetylideAnion InternalAlkyne This compound (Product) AcetylideAnion->InternalAlkyne SN2 Alkylation AlkylHalide Primary Alkyl Halide (e.g., 1-Bromooctane or Ethyl Bromide) AlkylHalide->InternalAlkyne WorkupPurification Workup & Purification (Distillation) InternalAlkyne->WorkupPurification PureProduct Pure this compound WorkupPurification->PureProduct

Caption: General workflow for the synthesis of this compound via alkylation of a terminal alkyne.

The signaling pathway below illustrates the key electronic movements in the SN2 reaction between the acetylide anion and the primary alkyl halide.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Acetylide R-C≡C:⁻ TS [δ⁻---C≡C---R'---Xδ⁻] Acetylide->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS Product R-C≡C-R' TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Breaking

Caption: SN2 mechanism for the alkylation of an acetylide anion.

Conclusion

This application note provides two comprehensive and reliable protocols for the synthesis of this compound. The alkylation of terminal alkynes is a powerful and versatile method for the construction of internal alkynes, which are important intermediates in organic synthesis. The detailed procedures, coupled with characterization data and visual workflows, should serve as a valuable resource for researchers in academic and industrial settings. Careful execution of these protocols, with attention to anhydrous and inert conditions, will enable the efficient preparation of this compound for further synthetic applications.

References

Troubleshooting & Optimization

Purification of 3-undecyne by fractional distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information and troubleshooting advice for the purification of 3-undecyne by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The boiling point of this compound is reported to be between 79-81°C at a reduced pressure of 10 mm Hg[1][2][3]. Distillation at reduced pressure is often recommended for high-boiling-point compounds to prevent thermal decomposition.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities in a crude sample of this compound depend on the synthetic route but can include isomeric undecynes (e.g., 1-undecyne, 2-undecyne, 4-undecyne, 5-undecyne), the parent alkane (undecane), unreacted starting materials, and residual solvents. The separation of these impurities is achievable by fractional distillation due to differences in their boiling points.

Q3: Which type of fractionating column is most effective for this purification?

A3: For separating isomers with potentially close boiling points, a fractionating column with a high number of theoretical plates is recommended. Vigreux columns are a good general choice, but for more challenging separations, a packed column (e.g., with Raschig rings or metal sponges) can provide greater efficiency by increasing the surface area for vapor-liquid equilibria[4][5][6].

Q4: How can I determine the purity of the collected fractions?

A4: The purity of the fractions can be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. A sharp, constant boiling point during the collection of a fraction is also a good indicator of its purity.

Data Presentation: Physical Properties of this compound and Potential Impurities

The following table summarizes the physical properties of this compound and related compounds to aid in the planning and execution of the fractional distillation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 60212-30-8 C₁₁H₂₀ 152.28 79-81 @ 10 mm Hg [1][2]
1-Undecyne2243-98-3C₁₁H₂₀152.28~196 @ 760 mm Hg
Undecane1120-21-4C₁₁H₂₄156.31196 @ 760 mm Hg

Note: Boiling points for all undecyne isomers at atmospheric pressure are expected to be similar, making a high-efficiency fractionating column crucial for their separation.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the methodology for the purification of this compound using fractional distillation.

Materials and Apparatus:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional, for reduced pressure distillation)

  • Clamps and stands to secure the apparatus

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Set up the distillation apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Charge the flask with the crude this compound, filling it to no more than two-thirds of its volume.

    • Securely attach the fractionating column to the distilling flask.

    • Place the distillation head on top of the column and insert the thermometer. Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Attach the condenser and secure it with clamps. Connect the cooling water, with water entering at the bottom and exiting at the top.

    • If performing a vacuum distillation, attach the vacuum adapter to the end of the condenser and connect it to a vacuum source with a trap.

    • Arrange a set of labeled receiving flasks.

  • Distillation Process:

    • Begin circulating the cooling water through the condenser.

    • Start heating the distilling flask gently.

    • Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should be visible.

    • To improve efficiency, you can insulate the fractionating column with glass wool or aluminum foil.

    • The temperature will rise and then stabilize at the boiling point of the first, most volatile fraction.

    • Collect this initial fraction (forerun) in the first receiving flask.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction of purified this compound. The temperature should remain constant during the collection of this fraction.

    • If a third fraction is present (higher boiling impurities), change the receiving flask again as the temperature climbs.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of explosive peroxides and charring of the residue.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • Analyze the collected fractions for purity.

Troubleshooting Guide

Problem: The temperature is not rising, and the compound is not distilling.

  • Possible Cause: Insufficient heating.

  • Solution: Gradually increase the heat supplied by the heating mantle. Ensure the heating mantle is in good contact with the flask. For high-boiling compounds, insulating the distilling flask and the fractionating column with glass wool or aluminum foil can help minimize heat loss.

Problem: The temperature is fluctuating significantly.

  • Possible Cause: Uneven boiling or the presence of multiple components with close boiling points being distilled simultaneously.

  • Solution: Ensure smooth boiling by using fresh boiling chips or consistent magnetic stirring. A fluctuating temperature can also indicate that the separation is not efficient. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

Problem: The fractionating column is flooding (filling with liquid).

  • Possible Cause: The heating rate is too high, causing vapor to be generated faster than it can be condensed and returned to the flask.

  • Solution: Immediately reduce the heating rate to allow the excess liquid to drain back into the distilling flask. Once the column has cleared, resume heating at a slower, more controlled rate.

Problem: The distillate is coming over too quickly, resulting in poor separation.

  • Possible Cause: The heating rate is too high, or the fractionating column is not efficient enough for the separation.

  • Solution: Reduce the heating rate. A slow and steady distillation rate (approximately 1-2 drops per second) is optimal for good separation. If isomers are present, a more efficient, longer fractionating column may be necessary.

Problem: No distillate is being collected, but the distilling flask is hot.

  • Possible Cause: A leak in the system (especially important under vacuum) or a blockage.

  • Solution: Check all joints to ensure they are properly sealed. If using ground glass joints, ensure they are lightly greased (if appropriate for the compound) and well-seated. Check for any blockages in the vapor path.

Experimental Workflow Diagram

Fractional_Distillation_Workflow crude_sample Crude this compound in Distilling Flask heating Heating and Vaporization crude_sample->heating Heat column Fractionating Column (Vapor-Liquid Equilibrium) heating->column Vapor column->heating Reflux condensation Condenser (Vapor to Liquid) column->condensation Separated Vapor forerun Forerun (Low-boiling impurities) condensation->forerun Collect First product Purified this compound (Constant Boiling Fraction) condensation->product Collect Main residue Residue (High-boiling impurities) condensation->residue Stop before dry

Caption: Workflow for the purification of this compound by fractional distillation.

References

Technical Support Center: Purification of 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting materials from the 3-undecyne product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and potential impurities in the synthesis of this compound?

A1: The synthesis of this compound, an internal alkyne, typically proceeds via the alkylation of a terminal alkyne. The most common starting materials are 1-hexyne and a C5 alkyl halide, such as 1-bromopentane, in the presence of a strong base like sodium amide (NaNH₂). Consequently, common impurities include unreacted 1-hexyne, unreacted 1-bromopentane, and potential byproducts from elimination reactions.

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound from its starting materials are flash column chromatography, extractive workup, and, if the product is a solid at low temperatures, recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: The progress of the purification can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). TLC is a quick method to qualitatively assess the separation of this compound from its less polar starting materials. GC-MS provides a more quantitative analysis of the purity of the collected fractions.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of this compound from starting materials.

Possible Cause Solution
Inappropriate solvent system (mobile phase).The polarity of the solvent system is critical for good separation. For non-polar compounds like this compound and its likely starting materials, a non-polar solvent system is required. Start with pure hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. A good starting point is a hexane:ethyl acetate ratio of 99:1. Use TLC to determine the optimal solvent system that gives good separation between the product and impurity spots.
Column overloading.Overloading the column with the crude product will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improperly packed column.An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

Issue: Product is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enough.If the product is not moving down the column, the mobile phase is likely not polar enough to displace it from the silica gel. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane:ethyl acetate mixture.
Extractive Workup

Issue: Incomplete removal of 1-bromopentane.

Possible Cause Solution
Insufficient number of extractions.A single extraction may not be sufficient to completely remove the unreacted 1-bromopentane. Perform multiple sequential extractions with an appropriate immiscible solvent.
Emulsion formation.Emulsions can form at the interface of the organic and aqueous layers, trapping impurities. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

Quantitative Data Summary

The following table summarizes typical data for the purification of internal alkynes. Please note that actual results may vary depending on the specific reaction conditions and scale.

Purification Method Typical Purity Achieved (GC-MS) Typical Yield Notes
Flash Column Chromatography>98%70-90%Highly effective for removing both polar and non-polar impurities.
Extractive Workup90-95%85-95%Primarily effective for removing water-soluble impurities and some polar organic compounds. May not completely remove non-polar starting materials like alkyl halides.
Recrystallization>99%50-80%Only applicable if this compound can be solidified. Effective for achieving very high purity.

Experimental Protocols

Flash Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure a level and compact bed of silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Process Visualization

Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Strategy cluster_analysis Analysis and Final Product Start Starting Materials: 1-Hexyne & 1-Bromopentane Reaction Alkylation Reaction Start->Reaction Crude Crude this compound Mixture Reaction->Crude Choice Choice of Purification Method Crude->Choice Extractive Extractive Workup Choice->Extractive For removing water-soluble impurities Flash Flash Chromatography Choice->Flash For general purification Recrystal Recrystallization Choice->Recrystal For high purity (if solid) Analysis Purity Analysis (TLC, GC-MS) Extractive->Analysis Flash->Analysis Recrystal->Analysis Final Pure this compound Analysis->Final

Caption: Workflow for the synthesis and purification of this compound.

Challenges in the scale-up of 3-undecyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-undecyne. The information is designed to address specific challenges that may arise during laboratory-scale and scale-up production.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce a variety of challenges not always observed in small-scale reactions. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using GC or TLC. Gradually increase reaction time and/or temperature, but be cautious of side reactions.
Base degradation: The strong base (e.g., sodium amide) may be degrading due to moisture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions: Isomerization of the triple bond, elimination reactions, or polymerization may be occurring.Optimize reaction conditions (see table below). Consider using a milder base or a different solvent system.
Formation of Isomeric Impurities (e.g., 2-Undecyne, 4-Undecyne) Isomerization of the triple bond: This can be catalyzed by the strong base, especially at higher temperatures.Use the lowest effective temperature for the reaction. Minimize reaction time after the starting material is consumed. Consider a different synthetic route that is less prone to isomerization.
Presence of Alkene or Alkane Byproducts Incomplete double dehydrohalogenation: If starting from a dihalide, the elimination may not have gone to completion.Use a sufficient excess of a strong base (e.g., sodium amide) to ensure double elimination. Increase the reaction temperature if necessary, while monitoring for isomerization.
Reduction of the alkyne: Trace amounts of reducing agents or certain catalytic conditions could lead to the formation of undecene or undecane.Ensure all reagents and equipment are free from potential reducing agents.
Difficulty in Product Purification Similar boiling points of isomers: Isomers of undecyne can have very close boiling points, making distillation challenging.Utilize fractional distillation with a high-efficiency column. Consider preparative gas chromatography (GC) for high-purity samples.
Formation of non-volatile byproducts: Polymerization or other side reactions can lead to high-molecular-weight impurities.Optimize reaction conditions to minimize byproduct formation. Consider a pre-purification step like filtration or a simple distillation to remove heavy residues before final purification.
Exothermic Reaction is Difficult to Control at Scale Poor heat dissipation: In larger reactors, the surface area-to-volume ratio decreases, making heat removal less efficient.Use a jacketed reactor with a reliable temperature control system. Add reagents slowly and monitor the internal temperature closely. Consider using a solvent with a higher boiling point to better absorb heat.
Safety Concerns with Reagents Handling of strong bases: Sodium amide (NaNH₂) is highly reactive and pyrophoric.Handle sodium amide in a glovebox or under a robust inert atmosphere. Quench any residual base carefully with a suitable proton source (e.g., isopropanol) at low temperatures.
Flammable solvents: Many solvents used in this synthesis (e.g., ethers, hydrocarbons) are highly flammable.Use appropriate engineering controls (fume hoods, grounding) to prevent ignition sources. Have fire suppression equipment readily available.

Optimization of Reaction Conditions for Scale-Up

When scaling up the synthesis of this compound, it is crucial to re-optimize reaction parameters. The following table provides a general guideline for key parameters.

Parameter Laboratory Scale (Typical) Scale-Up Considerations Recommended Range (Scale-Up)
Temperature -33°C to 25°CHeat transfer becomes critical. Higher temperatures can increase side reactions.-10°C to 10°C
Reaction Time 2-6 hoursMay need to be adjusted based on mixing efficiency and heat transfer.Monitor by in-process controls (e.g., GC)
Solvent Anhydrous THF or Et₂OConsider solvents with higher boiling points for better temperature control.Anhydrous Toluene or Xylene
Base Equivalents 2.1 - 2.5 eq. (for dihalides)Ensure efficient mixing to avoid localized high concentrations.2.2 - 3.0 eq.
Stirring Speed 300-500 rpmCrucial for maintaining homogeneity and efficient heat transfer.500-800 rpm (reactor dependent)

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most common routes are:

  • Alkylation of a terminal alkyne: This involves the deprotonation of a smaller terminal alkyne, like propyne, with a strong base followed by reaction with an alkyl halide, such as 1-bromooctane. However, this can be challenging due to the gaseous nature of propyne. A more practical approach is the alkylation of the acetylide of a larger terminal alkyne.

  • Double dehydrohalogenation of a dihaloundecane: This method starts with an undecane that has two halogen atoms on adjacent (vicinal) or the same (geminal) carbons, such as 3,4-dihaloundecane or 3,3-dihaloundecane.[1] Treatment with a strong base, like sodium amide, eliminates two molecules of hydrogen halide to form the triple bond.[1]

Q2: How can I minimize the formation of isomeric impurities during synthesis?

A2: Isomerization of the triple bond is a common issue, especially when using strong bases at elevated temperatures. To minimize this:

  • Maintain a low reaction temperature.

  • Use the shortest possible reaction time.

  • Consider using a milder base if the reaction still proceeds at a reasonable rate.

  • A synthetic strategy that avoids conditions prone to isomerization is preferable. For instance, building the carbon skeleton with the triple bond already in the desired position.

Q3: What is the best method for purifying this compound at a larger scale?

A3: For larger quantities, fractional distillation is the most practical purification method. Due to the potential for closely boiling isomers, a distillation column with a high number of theoretical plates is recommended. For very high purity requirements, preparative gas chromatography can be employed, although it is less suitable for very large quantities.

Q4: What safety precautions are essential when working with sodium amide?

A4: Sodium amide (NaNH₂) is a highly reactive and hazardous substance. Key safety precautions include:

  • Always handle it in an inert and anhydrous atmosphere (e.g., a glovebox).

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Ensure there are no sources of water or protic solvents nearby, as it reacts violently with them.

  • After the reaction, any excess sodium amide must be quenched carefully. This is typically done by slowly adding a proton source like isopropanol at a low temperature before adding water.

Q5: Can you provide a general experimental protocol for a dehydrohalogenation approach?

A5: The following is a generalized protocol for the synthesis of this compound from 3,4-dibromoundecane. Note: This is a template and should be optimized for your specific equipment and scale.

Materials:

  • 3,4-dibromoundecane

  • Sodium amide (NaNH₂)

  • Anhydrous ammonia (or an anhydrous ethereal solvent like THF)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., isopropanol)

  • Saturated ammonium chloride solution

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with an inert gas inlet, and an addition funnel.

  • Under a positive pressure of inert gas, charge the flask with liquid ammonia (if used as a solvent) and cool to -78°C.

  • Slowly add sodium amide to the cooled solvent with vigorous stirring.

  • In the addition funnel, dissolve the 3,4-dibromoundecane in a minimal amount of anhydrous solvent (e.g., THF).

  • Add the 3,4-dibromoundecane solution dropwise to the sodium amide suspension over a period of 1-2 hours, maintaining the internal temperature below -60°C.

  • After the addition is complete, allow the reaction to stir for an additional 2-4 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, cautiously quench any excess sodium amide by the slow, dropwise addition of isopropanol at low temperature.

  • Allow the reaction mixture to warm to room temperature.

  • Slowly add saturated aqueous ammonium chloride solution to quench the reaction completely.

  • Transfer the mixture to a separatory funnel and extract the product with hexane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizing Workflows and Relationships

To aid in understanding the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactor Setup under Inert Atmosphere B Charge Solvent and Base (NaNH₂) A->B C Cool to Reaction Temperature B->C D Slow Addition of Dihalide Substrate C->D E Reaction Monitoring (TLC/GC) D->E F Quench Excess Base E->F G Aqueous Workup F->G H Extraction with Organic Solvent G->H I Drying and Solvent Removal H->I J Fractional Distillation I->J K Characterization (NMR, GC-MS) J->K

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Impurities cluster_isomers Addressing Isomers cluster_byproducts Addressing Byproducts Problem Low Yield or Impurities CheckReaction Check Reaction Completion (TLC/GC) Problem->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature Incomplete->IncreaseTemp CheckBase Check Base Activity/Equivalents Incomplete->CheckBase Isomers Isomeric Impurities Present? Complete->Isomers Byproducts Other Byproducts Present? Complete->Byproducts LowerTemp Lower Reaction Temperature Isomers->LowerTemp ShorterTime Shorter Reaction Time Isomers->ShorterTime OptimizeConditions Optimize Reaction Conditions Byproducts->OptimizeConditions Purification Improve Purification Method Byproducts->Purification

Caption: Logical troubleshooting flow for synthesis issues.

References

Technical Support Center: 3-Undecyne Stability and Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-undecyne. The focus is on preventing the unwanted isomerization of the carbon-carbon triple bond during chemical reactions.

Troubleshooting Guide: Isomerization of this compound

Unexpected isomerization of this compound to other undecyne isomers (e.g., 2-undecyne, 4-undecyne, or terminal alkynes) can lead to impure products and complex purification challenges. This guide will help you diagnose and resolve these issues.

Problem: My reaction with this compound is producing a mixture of alkyne isomers.

Initial Verification Steps:

  • Confirm Isomerization: Utilize analytical techniques to confirm the presence of other undecyne isomers.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Isomers of undecyne will have the same mass but may have different retention times, allowing for their separation and identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between different alkyne isomers based on the chemical shifts of the protons and carbons adjacent to and involved in the triple bond.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: While internal alkynes like this compound have a weak C≡C stretch in the 2100-2260 cm⁻¹ region, the appearance of a strong, sharp peak around 3300 cm⁻¹ could indicate the formation of a terminal alkyne.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Solutions
High Reaction Temperature Lower the reaction temperature. Isomerization is often accelerated at elevated temperatures. If the desired reaction is slow at lower temperatures, consider extending the reaction time or using a more active catalyst that operates under milder conditions.
Presence of Strong Base Avoid using excessively strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide at high concentrations or temperatures, as these are known to catalyze the "alkyne zipper" reaction, causing the triple bond to migrate.[3][4] If a base is necessary, consider using a milder base (e.g., triethylamine, diisopropylethylamine) or running the reaction at a lower temperature.
Inappropriate Catalyst Certain transition metal catalysts can promote alkyne isomerization. For reactions like partial hydrogenation, use a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) to selectively form a cis-alkene from the alkyne without promoting isomerization or over-reduction.[5][6] For cross-coupling reactions like the Heck reaction, the choice of ligand can influence the extent of isomerization.
Prolonged Reaction Times Even under milder conditions, extended exposure to certain reagents or catalysts can lead to gradual isomerization. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.
Solvent Effects The polarity and proticity of the solvent can influence the rate of base-catalyzed isomerization. While specific data for this compound is limited, consider using aprotic, non-polar solvents where possible to minimize proton transfer steps that can facilitate isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the "alkyne zipper" reaction and how does it affect this compound?

A1: The "alkyne zipper" reaction is the isomerization of an internal alkyne to a terminal alkyne, driven by a strong base.[3] The mechanism involves a series of deprotonation and protonation steps that "walk" the triple bond along the carbon chain via allene intermediates. For this compound, a strong base can initiate this process, leading to a mixture of undecyne isomers, including the thermodynamically stable terminal alkyne if the conditions are harsh enough.[4][7]

Q2: Can acidic conditions cause isomerization of this compound?

A2: While base-catalyzed isomerization is more common, some transition metal-catalyzed isomerizations can be promoted by acidic conditions.[8] However, for most common organic reactions, strong bases are the primary concern for causing significant isomerization of simple internal alkynes like this compound.

Q3: How can I prevent isomerization during a Sonogashira coupling reaction with this compound?

A3: While Sonogashira coupling typically involves a terminal alkyne, if this compound is part of the substrate and you are reacting another functional group, isomerization can still be a concern if the conditions are too harsh. To minimize this risk:

  • Use the mildest possible reaction conditions (lower temperature).

  • Employ a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes contribute to side reactions.

  • Carefully select the amine base; a bulky, non-nucleophilic base like diisopropylethylamine may be preferable to less hindered amines.

  • Minimize reaction time by monitoring for completion.

Q4: I am trying to partially reduce this compound to (Z)-3-undecene. How do I avoid isomerization and over-reduction?

A4: For the stereoselective partial reduction of an internal alkyne to a cis-alkene, the use of Lindlar's catalyst with hydrogen gas is the standard and most effective method.[5][6] This "poisoned" catalyst is designed to be less reactive, which prevents both the isomerization of the starting alkyne and the further reduction of the resulting alkene to an alkane.[9][10]

Q5: What is the best way to reduce this compound to (E)-3-undecene?

A5: To obtain the trans-alkene, a dissolving metal reduction using sodium or lithium metal in liquid ammonia at low temperatures (e.g., -78 °C) is the preferred method.[11][12] This reaction proceeds through a radical anion intermediate and is highly stereoselective for the formation of the trans-alkene. The low temperature and absence of a strong base help to prevent isomerization of the starting alkyne.

Experimental Protocols

Protocol 1: Partial Reduction of this compound to (Z)-3-Undecene using Lindlar's Catalyst

  • Objective: To selectively reduce this compound to (Z)-3-undecene while preventing isomerization and over-reduction.

  • Reagents:

    • This compound

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Hydrogen gas (H₂)

    • Hexane (or another suitable solvent)

  • Procedure:

    • Dissolve this compound in hexane in a round-bottom flask equipped with a magnetic stir bar.

    • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

    • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude (Z)-3-undecene.

    • Purify by column chromatography if necessary.

Protocol 2: Reduction of this compound to (E)-3-Undecene using Sodium in Liquid Ammonia

  • Objective: To selectively reduce this compound to (E)-3-undecene.

  • Reagents:

    • This compound

    • Sodium metal

    • Liquid ammonia (NH₃)

    • Anhydrous ethanol

  • Procedure:

    • Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

    • Condense ammonia gas into the flask at -78 °C.

    • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

    • Dissolve this compound in a minimal amount of anhydrous ether or THF and add it dropwise to the sodium-ammonia solution.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.

    • Allow the ammonia to evaporate overnight in a fume hood.

    • Add water and extract the product with a non-polar solvent (e.g., hexane).

    • Wash the organic layer with dilute acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-3-undecene.

    • Purify by column chromatography if necessary.

Visualizations

IsomerizationMechanism cluster_start Internal Alkyne (this compound) cluster_intermediate Intermediate cluster_product Isomerized Alkyne This compound This compound Allene Allene This compound->Allene + Strong Base - H⁺ 2-Undecyne 2-Undecyne Allene->2-Undecyne + H⁺ - Strong Base

Caption: Base-catalyzed isomerization of this compound via an allene intermediate.

TroubleshootingWorkflow start Isomerization of this compound Detected check_temp Is reaction temperature high? start->check_temp check_base Is a strong base used? check_temp->check_base No solution_temp Lower reaction temperature check_temp->solution_temp Yes check_catalyst Is an appropriate catalyst used? check_base->check_catalyst No solution_base Use a milder base or lower temperature check_base->solution_base Yes check_time Is reaction time prolonged? check_catalyst->check_time Yes solution_catalyst Use a selective catalyst (e.g., Lindlar's) check_catalyst->solution_catalyst No solution_time Monitor reaction and quench promptly check_time->solution_time Yes end_node Isomerization Minimized check_time->end_node No solution_temp->end_node solution_base->end_node solution_catalyst->end_node solution_time->end_node

Caption: Troubleshooting workflow for preventing this compound isomerization.

References

Troubleshooting low yields in 3-undecyne coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-undecyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving the internal alkyne this compound.

Troubleshooting Guide: Low Yields in this compound Coupling Reactions

This guide addresses common issues encountered during Sonogashira, Suzuki, and Negishi coupling reactions with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My Sonogashira coupling of this compound with an aryl halide is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Sonogashira coupling of internal alkynes like this compound are often attributed to several factors, primarily the lower reactivity of internal alkynes compared to terminal alkynes and catalyst deactivation. Here are the key areas to investigate:

  • Catalyst System: The choice of palladium catalyst and copper co-catalyst is critical.

    • Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, they may not be optimal for less reactive internal alkynes. Consider switching to a more active catalyst system.

    • Copper (I) Co-catalyst: The presence of a copper (I) salt, typically CuI, is crucial for the traditional Sonogashira reaction. Ensure it is fresh and added under inert conditions. However, be aware that copper can also promote the undesired homocoupling of the alkyne (Glaser coupling). In some cases, a copper-free Sonogashira protocol might be more effective.

    • Ligands: The phosphine ligands on the palladium catalyst play a significant role. For internal alkynes, bulkier and more electron-rich ligands can enhance catalytic activity.

  • Reaction Conditions:

    • Base: The base is critical for the deprotonation of the terminal alkyne in the traditional Sonogashira mechanism. While less directly involved with internal alkynes, the choice of base can still significantly impact the reaction outcome. Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Inorganic bases such as K₃PO₄ or Cs₂CO₃ can also be effective, particularly in copper-free systems.

    • Solvent: The solvent can influence catalyst solubility and reactivity. Toluene, THF, and DMF are frequently used. The choice of solvent can depend on the specific substrates and reaction temperature.

    • Temperature: Internal alkynes often require higher reaction temperatures to achieve reasonable reaction rates. Optimization of the reaction temperature is crucial; too low may result in no reaction, while too high can lead to catalyst decomposition and side reactions.

  • Side Reactions:

    • Homocoupling (Glaser Coupling): The formation of diynes from the coupling of two alkyne molecules is a common side reaction, especially in the presence of copper and oxygen. Ensure your reaction is performed under strictly anaerobic conditions.

    • Reduction of the Alkyne: In the presence of certain reagents and impurities, the triple bond of this compound can be reduced.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield in this compound Sonogashira Coupling catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions solution Improved Yield catalyst->solution Switch to more active Pd catalyst/ligand Consider copper-free conditions conditions->solution Screen different bases, solvents, and temperatures side_reactions->solution Ensure inert atmosphere Analyze byproducts

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Question 2: I am attempting a Suzuki-Miyaura coupling with a boronic ester of this compound, but the yield is poor. What should I focus on?

Answer:

Suzuki-Miyaura couplings involving alkynylboronates can be challenging. The key to improving yields lies in optimizing the reaction parameters to favor the desired cross-coupling over side reactions.

  • Stability of the Alkynylboronate: Alkynylboronic esters can be susceptible to hydrolysis and protodeboronation, especially under basic conditions. Ensure the reagent is handled under anhydrous conditions.

  • Catalyst and Ligand Selection:

    • Palladium Source: Pd(PPh₃)₄ is a common choice, but other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand might offer better results.

    • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can significantly improve the efficiency of the coupling with challenging substrates.

  • Base and Solvent System:

    • Base: The base plays a crucial role in the transmetalation step. A screening of bases is highly recommended. Common choices include K₃PO₄, K₂CO₃, Cs₂CO₃, and organic bases. The strength and solubility of the base can have a profound effect on the reaction rate and yield.

    • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are often used. The addition of water can sometimes be beneficial for the transmetalation step, but it must be carefully controlled to avoid decomposition of the alkynylboronate.

  • Reaction Temperature: As with other couplings of internal alkynes, higher temperatures may be necessary. A careful optimization of the temperature profile is recommended.

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Internal Alkynes

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosIncreased reactivity with bulkier ligands.
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger, more soluble bases can improve yields.
Solvent TolueneDioxane/H₂O (10:1)THFBiphasic systems can sometimes aid transmetalation.
Temperature 80 °C100 °C120 °CHigher temperatures may be required for internal alkynes.

Question 3: My Negishi coupling of a 3-undecynylzinc reagent is not proceeding as expected. What are the critical parameters to check?

Answer:

The Negishi coupling is a powerful tool for C-C bond formation, but the organozinc reagents are sensitive to air and moisture. Low yields are often related to the preparation and handling of the organozinc species or the catalytic cycle efficiency.

  • Formation of the Organozinc Reagent:

    • Ensure the complete formation of the 3-undecynylzinc reagent. This can be done by reacting this compound with a strong base like n-BuLi followed by the addition of a zinc salt (e.g., ZnCl₂). The quality of the n-BuLi and the anhydrous nature of the solvents and zinc salt are paramount.

  • Catalyst System:

    • Palladium Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective catalysts for Negishi couplings. Nickel catalysts can also be used and sometimes offer different reactivity.

    • Ligand: For challenging substrates, the use of more specialized ligands can be beneficial.

  • Reaction Conditions:

    • Solvent: Anhydrous THF is the most common solvent for Negishi couplings.

    • Additives: In some cases, the addition of salts like LiCl can help to break up zinc aggregates and facilitate transmetalation.

  • Purity of Reagents: The presence of water or oxygen will quench the organozinc reagent and deactivate the catalyst. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Catalytic Cycle for Negishi Coupling

Negishi_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-ZnX PdII_R R-Pd(II)-R' Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why are internal alkynes like this compound generally less reactive than terminal alkynes in coupling reactions?

A1: The lower reactivity of internal alkynes stems from two main factors:

  • Steric Hindrance: The presence of alkyl groups on both sides of the triple bond sterically hinders the approach of the metal catalyst to the alkyne π-system.

  • Electronic Effects: The alkyl groups are electron-donating, which increases the electron density of the triple bond, making it less electrophilic and thus less reactive towards the electron-rich metal center in some steps of the catalytic cycle.

Q2: What are the most common side products in this compound coupling reactions and how can I minimize them?

A2: Common side products include:

  • Homocoupled diynes (Glaser coupling): Minimized by using a copper-free system or by ensuring strictly anaerobic conditions.

  • Protodeboronated/destannylated starting material (in Suzuki/Stille couplings): Ensure anhydrous conditions and use a suitable base.

  • Reduced alkyne: Avoid sources of hydrogen and ensure the purity of all reagents.

  • Isomerization of the double bond (in Suzuki coupling with vinyl partners): The choice of ligand and reaction conditions can influence this.

Q3: Can I use microwave irradiation to improve the yield and reaction time for this compound couplings?

A3: Yes, microwave heating can be a very effective technique to accelerate these reactions and improve yields, especially for sluggish couplings involving internal alkynes. The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier for these transformations. However, it is important to carefully optimize the temperature and reaction time to avoid catalyst decomposition and the formation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and anhydrous, degassed triethylamine (3 mL).

  • Stir the reaction mixture at 80 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Undecynylboronate with an Aryl Bromide

  • To a flame-dried Schlenk flask, add the 3-undecynylboronic acid pinacol ester (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and a 2 M aqueous solution of K₃PO₄ (1.5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 2: Influence of Catalyst and Ligand on the Yield of Internal Alkyne Coupling Reactions

EntryAlkyneCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Yield (%)
11-Phenyl-1-propyne4-IodotoluenePd(PPh₃)₄ (2)-TEATEA8075
21-Phenyl-1-propyne4-BromotoluenePd(OAc)₂ (2)SPhos (4)DioxaneK₃PO₄10088
3DiphenylacetylenePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)TolueneK₃PO₄11092
44-Octyne4-IodobenzonitrilePdCl₂(PPh₃)₂ (3)PPh₃ (6)DMFTEA9065

Note: The yields presented are indicative and may vary depending on the specific substrates and reaction conditions.

Visualization of Key Processes

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetalation->PdII_Alkyne CuX CuX Transmetalation->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR Cu_Alkyne Cu-C≡CR Cu_Alkyne->Transmetalation Base Base Base->Cu_Alkyne + CuX Alkyne H-C≡CR Alkyne->Base

Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.

Technical Support Center: Stability and Handling of 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of 3-undecyne under acidic and basic conditions, including troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Stability Overview

This compound, an internal alkyne, is a versatile building block in organic synthesis. However, its stability is highly dependent on the reaction conditions. Under acidic conditions, the primary concern is hydration of the triple bond, while basic conditions can induce isomerization. Understanding and controlling these reactions is crucial for achieving desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

A1: At neutral pH and in the absence of strong reagents or catalysts, this compound is a relatively stable compound. Standard purification techniques like distillation and chromatography can be performed without significant degradation. Proper storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation over time.

Q2: Is this compound susceptible to unwanted reactions under acidic conditions?

A2: Yes. In the presence of strong acids, particularly in aqueous solutions, this compound can undergo acid-catalyzed hydration. This reaction converts the alkyne into a ketone. For an unsymmetrical internal alkyne like this compound, this will typically result in a mixture of two isomeric ketones: 3-undecanone and 4-undecanone.[1][2][3]

Q3: What happens to this compound when exposed to basic conditions?

A3: Under strongly basic conditions, this compound can undergo isomerization, where the triple bond migrates along the carbon chain. With a sufficiently strong base, the internal alkyne can isomerize to a terminal alkyne (1-undecyne). This is often referred to as the "alkyne zipper" reaction and is driven by the formation of a stable terminal acetylide anion.[4][5] Weaker bases may also promote isomerization, but the equilibrium may favor the more thermodynamically stable internal alkyne.

Q4: Are there any specific catalysts I should be aware of when working with this compound?

A4: Yes. For acid-catalyzed hydration, mercury(II) salts (e.g., HgSO₄) are often used as catalysts to increase the reaction rate.[1][2][6] In the case of base-catalyzed isomerization to a terminal alkyne, very strong bases like potassium 3-aminopropylamide (KAPA) are particularly effective.[4]

Q5: How should I store this compound to ensure its long-term stability?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. It is advisable to store it in a cool, dark place. As with many hydrocarbons, prolonged exposure to air and light can lead to the formation of peroxides.

Troubleshooting Guides

Scenario 1: Unexpected Ketone Formation in an Acid-Catalyzed Reaction

Problem: You are performing a reaction with this compound under acidic conditions and your analysis (e.g., NMR, GC-MS) shows the presence of 3-undecanone and/or 4-undecanone as byproducts.

Possible Cause: Acid-catalyzed hydration of the alkyne.

Solutions:

Parameter Recommendation Rationale
Water Content Use anhydrous solvents and reagents.The presence of water is necessary for the hydration reaction. Minimizing water will suppress this side reaction.
Acid Strength If possible, use a weaker, non-nucleophilic acid.Strong protic acids are effective catalysts for hydration. A milder acid might be sufficient for your primary reaction without promoting significant hydration.
Temperature Run the reaction at the lowest possible temperature.The rate of hydration, like most reactions, increases with temperature. Lowering the temperature can reduce the rate of this unwanted side reaction.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can lead to increased formation of byproducts.
Scenario 2: Isomerization of this compound Under Basic Conditions

Problem: You are using a base in your reaction with this compound and observe the formation of other undecyne isomers (e.g., 1-undecyne, 2-undecyne, 4-undecyne, 5-undecyne) in your product mixture.

Possible Cause: Base-catalyzed isomerization of the triple bond.

Solutions:

Parameter Recommendation Rationale
Base Strength Use the mildest base that is effective for your desired transformation.Very strong bases (e.g., NaNH₂, KAPA) are known to promote the "alkyne zipper" reaction, leading to terminal alkynes. Weaker bases are less likely to cause significant isomerization.
Temperature Perform the reaction at a lower temperature.Isomerization is often accelerated at higher temperatures.
Solvent Choose a solvent that does not facilitate proton transfer.Protic solvents can participate in the protonation/deprotonation steps of the isomerization mechanism.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of this compound to a Mixture of 3- and 4-Undecanone

This protocol is for the intentional conversion of this compound to its corresponding ketones.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1 equivalent) in a suitable solvent like aqueous ethanol.

  • Carefully add a catalytic amount of mercury(II) sulfate (e.g., 0.05 equivalents).

  • Slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ketone mixture.

  • The product can be purified by column chromatography or distillation.

Protocol 2: Base-Catalyzed Isomerization of this compound to 1-Undecyne

This protocol outlines the "alkyne zipper" reaction to convert an internal alkyne to a terminal alkyne.

Materials:

  • This compound

  • Potassium hydride (KH)

  • 1,3-Diaminopropane

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Pentane

  • Anhydrous sodium sulfate

  • Schlenk flask, syringe, magnetic stirrer, rotary evaporator

Procedure (under inert atmosphere):

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), place dry 1,3-diaminopropane.

  • Carefully add potassium hydride (e.g., 3-4 equivalents) in portions to the stirred 1,3-diaminopropane at room temperature. The mixture will warm and evolve hydrogen gas. Stir until the gas evolution ceases and a homogenous solution of potassium 3-aminopropylamide (KAPA) is formed.

  • Cool the KAPA solution to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the KAPA solution via syringe.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by GC analysis of quenched aliquots.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Extract the product with pentane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation (1-undecyne is volatile).

  • The product can be further purified by distillation.

Visualizations

Acid_Catalyzed_Hydration cluster_main Acid-Catalyzed Hydration of this compound Alkyne This compound Protonation Protonation of Triple Bond Alkyne->Protonation + H⁺ Vinyl_Cation Vinylic Cation Intermediate Protonation->Vinyl_Cation H2O_Attack Nucleophilic Attack by Water Vinyl_Cation->H2O_Attack + H₂O Protonated_Enol Protonated Enol H2O_Attack->Protonated_Enol Deprotonation Deprotonation Protonated_Enol->Deprotonation - H⁺ Enol Enol Intermediate Deprotonation->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Ketone 3-Undecanone & 4-Undecanone Mixture Tautomerization->Ketone

Caption: Mechanism of acid-catalyzed hydration of this compound.

Base_Catalyzed_Isomerization cluster_main Base-Catalyzed Isomerization of this compound Internal_Alkyne This compound Deprotonation1 Deprotonation (Propargylic) Internal_Alkyne->Deprotonation1 + Base Allenyl_Anion Allenyl Anion Intermediate Deprotonation1->Allenyl_Anion Reprotonation1 Reprotonation Allenyl_Anion->Reprotonation1 + H⁺ Allene Allene Intermediate Reprotonation1->Allene Deprotonation2 Deprotonation Allene->Deprotonation2 + Base, repeated steps Reprotonation2 Reprotonation Deprotonation2->Reprotonation2 Terminal_Alkyne 1-Undecyne Reprotonation2->Terminal_Alkyne Deprotonation_Final Deprotonation of Terminal Alkyne Terminal_Alkyne->Deprotonation_Final + Strong Base Acetylide Terminal Acetylide (Drives Equilibrium) Deprotonation_Final->Acetylide

References

Common impurities identified in commercial 3-undecyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities identified in commercial 3-undecyne. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via double dehydrohalogenation of a dihaloalkane precursor. As a result, common impurities may include:

  • Isomeric Impurities: Positional isomers of undecyne (e.g., 1-, 2-, 4-, 5-undecyne) and structural isomers like allenes can form during synthesis, particularly if isomerization occurs.

  • Reaction Intermediates: Residual amounts of vinyl halides may be present if the double dehydrohalogenation reaction does not go to completion. Dihaloalkane starting materials (e.g., 3,4-dihaloundecane or 3,3-dihaloundecane) may also be present in trace amounts.

  • Side-Reaction Products: Oxidation of the alkyne can lead to the formation of ketones or carboxylic acids. Conversely, over-reduction during purification steps can result in the presence of 3-undecene or fully saturated undecane.

Q2: How can I detect these impurities in my this compound sample?

A2: The most common and effective analytical methods for identifying and quantifying impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify and quantify impurities by analyzing the chemical shifts and coupling constants of the molecules present in the sample.

Q3: What is a typical purity level for commercial this compound?

A3: The purity of commercial this compound can vary among suppliers. It is common to find grades with purities of 96% or higher. It is crucial to consult the certificate of analysis provided by the supplier for lot-specific purity information.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to impurities in this compound that may affect your experimental results.

Observed Issue Potential Cause (Impurity) Recommended Action
Unexpected side products in your reaction. Isomeric alkynes or allenes.Use a higher purity grade of this compound. If not possible, consider purifying the starting material via fractional distillation or preparative chromatography.
Incomplete or slow reaction. Presence of reaction inhibitors such as residual starting materials or solvents.Confirm the purity of your this compound using GC-MS or NMR. If significant impurities are detected, purification is recommended.
Formation of oxygenated byproducts. Oxidation products (ketones, carboxylic acids) in the starting material.Store this compound under an inert atmosphere (e.g., argon or nitrogen) and away from light and heat to prevent oxidation. Use freshly opened or purified material for sensitive reactions.
Inconsistent reaction yields. Batch-to-batch variability in the purity of this compound.Always check the certificate of analysis for each new batch. Perform a quick purity check (e.g., by GC) before use in critical applications.

Quantitative Data Summary

Impurity Potential Source Illustrative Concentration Range (%) Analytical Signature (GC-MS)
2-UndecyneIsomerization0.5 - 2.0Same molecular ion as this compound, different retention time.
4-UndecyneIsomerization0.5 - 2.0Same molecular ion as this compound, different retention time.
Undeca-2,3-diene (Allene)Isomerization0.1 - 1.0Same molecular ion as this compound, different retention time and fragmentation pattern.
3-Chloroundec-3-eneIncomplete Dehydrohalogenation< 0.5Higher molecular weight corresponding to the addition of HCl.
3,4-DichloroundecaneUnreacted Starting Material< 0.2Higher molecular weight corresponding to the addition of 2x HCl.
3-UndecanoneOxidation< 0.5Molecular ion corresponding to the addition of an oxygen atom.
UndecaneOver-reduction< 0.3Molecular ion corresponding to the fully saturated alkane.

Experimental Protocol: Purity Assessment of this compound by GC-MS

This protocol outlines a general method for the analysis of this compound purity.

1. Objective: To identify and quantify impurities in a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms or equivalent)

  • Autosampler vials with caps

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg in 10 mL of the chosen solvent.

  • From the stock solution, prepare a dilute sample for injection by taking 100 µL and diluting it to 1 mL with the same solvent.

4. GC-MS Instrument Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

5. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

  • Calculate the relative percentage of each impurity by dividing the peak area of the impurity by the total area of all peaks.

Visualizations

TroubleshootingWorkflow start Start: Experiment with this compound Yields Unexpected Results check_purity Is the purity of the this compound confirmed? start->check_purity perform_analysis Perform Purity Analysis (GC-MS, NMR) check_purity->perform_analysis No consult_coa Consult Supplier's Certificate of Analysis check_purity->consult_coa Yes purity_ok Purity Meets Specifications? perform_analysis->purity_ok consult_coa->purity_ok troubleshoot_other Troubleshoot Other Experimental Parameters purity_ok->troubleshoot_other Yes identify_impurities Identify Nature of Impurities purity_ok->identify_impurities No isomeric Isomeric Impurities (e.g., other alkynes, allenes) identify_impurities->isomeric precursors Unreacted Precursors (e.g., dihalides, vinyl halides) identify_impurities->precursors oxidation Oxidation Products (e.g., ketones) identify_impurities->oxidation purify Purify this compound (e.g., distillation, chromatography) isomeric->purify precursors->purify store_properly Ensure Proper Storage (Inert Atmosphere) oxidation->store_properly use_high_purity Source Higher Purity Grade purify->use_high_purity ImpurityFormation cluster_synthesis Dehydrohalogenation Synthesis cluster_impurities Potential Impurities dihaloalkane 3,4-Dihaloundecane (Starting Material) vinyl_halide Vinyl Halide (Intermediate) dihaloalkane->vinyl_halide -HX unreacted_sm Residual Dihaloalkane dihaloalkane->unreacted_sm product This compound (Target Product) vinyl_halide->product -HX incomplete_reaction Residual Vinyl Halide vinyl_halide->incomplete_reaction isomer Isomeric Alkynes / Allenes product->isomer Isomerization oxidized Oxidation Products (e.g., 3-Undecanone) product->oxidized Oxidation reduced Reduction Products (e.g., 3-Undecene) product->reduced Reduction

Technical Support Center: Improving Regioselectivity in Reactions with 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 3-undecyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential solutions and preventative measures.

Issue 1: Poor Regioselectivity in the Hydroboration of this compound

Question Answer
My hydroboration of this compound is yielding a mixture of 3-undecanol and 4-undecanol with low selectivity. How can I improve the regioselectivity? The regioselectivity of hydroboration on internal alkynes like this compound can be challenging due to the similar steric and electronic environments of the two alkyne carbons. To favor the formation of one regioisomer over the other, consider the following: 1. Utilize Bulky Borane Reagents: Sterically hindered boranes are highly sensitive to subtle steric differences.[1][2] Using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can significantly enhance the selectivity by favoring the addition of the boron atom to the less sterically hindered carbon of the alkyne.[1][3] 2. Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by increasing the kinetic control of the reaction. 3. Solvent Effects: The choice of solvent can influence the transition state of the hydroboration reaction. Experiment with different ethereal solvents (e.g., THF, diethyl ether, dioxane) to see if it impacts the regiomeric ratio.
What is the expected regiomeric ratio when using 9-BBN for the hydroboration of this compound? While specific data for this compound is not readily available in the literature, for similar internal alkynes, the use of 9-BBN can significantly improve the regioselectivity, often achieving ratios greater than 95:5 in favor of the less sterically hindered product.[4][5] It is reasonable to expect a similar high level of selectivity for this compound.
Are there any alternative methods to achieve high regioselectivity in the hydration of this compound? Yes, consider oxymercuration-demercuration. This reaction typically follows Markovnikov's rule, leading to the formation of the ketone at the more substituted carbon. However, for internal alkynes with similar substitution, a mixture of ketones may still result.

Issue 2: Lack of Control in the Hydrosilylation of this compound

Question Answer
My hydrosilylation of this compound is producing a mixture of (E)- and (Z)-vinylsilanes with poor regioselectivity. How can I control the outcome? The regioselectivity and stereoselectivity of hydrosilylation are highly dependent on the catalyst and reaction conditions.[6] To gain better control, consider these factors: 1. Catalyst Choice: Different transition metal catalysts exhibit different selectivities. For example, platinum catalysts like chloroplatinic acid (Speier's catalyst) or Karstedt's catalyst often favor the formation of the (E)-β-vinylsilane.[7] Rhodium and ruthenium catalysts can also be employed to achieve different selectivities. 2. Ligand Effects: The ligands on the metal catalyst play a crucial role in determining the steric and electronic environment of the active catalytic species, thereby influencing the regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Silane Reagent: The nature of the silane can also impact the reaction. Trialkoxysilanes or chlorosilanes may exhibit different reactivity and selectivity compared to trialkylsilanes.
How can I favor the formation of the α-vinylsilane (gem-disubstituted)? Achieving high α-selectivity in the hydrosilylation of internal alkynes is challenging. Some specific ruthenium or iridium catalyst systems have been reported to favor the formation of the α-adduct with terminal alkynes, and similar principles may apply to internal alkynes with careful optimization of the catalyst and ligands.
What are some common side reactions in the hydrosilylation of this compound? Common side reactions include alkyne dimerization or oligomerization, and isomerization of the resulting vinylsilane. Optimizing the reaction temperature, catalyst loading, and reaction time can help minimize these unwanted side products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the regioselectivity of reactions with this compound.

Question Answer
What are the main factors that control the regioselectivity of reactions with this compound? The regioselectivity in the functionalization of this compound is primarily governed by a combination of steric and electronic factors. Steric Effects: Reagents will preferentially attack the less sterically hindered carbon of the alkyne. This is particularly important when using bulky reagents.[1][2] Electronic Effects: The slight difference in the electronic environment of the two alkyne carbons, due to the different alkyl chains (ethyl vs. heptyl), can influence the regioselectivity. However, this effect is generally less pronounced for two alkyl groups compared to an alkyl and an aryl group. Catalyst/Reagent: The choice of catalyst, ligands, and reagents is the most critical factor in controlling regioselectivity, as they can amplify or even reverse the inherent steric and electronic preferences of the substrate.[6]
How can I predict the major regioisomer in a reaction with this compound? Predicting the major regioisomer requires considering the specific reaction and the factors mentioned above. - For hydroboration with bulky boranes , the boron will add to the carbon with the smaller alkyl group (the ethyl group side), leading to the anti-Markovnikov alcohol after oxidation.[1][3] - For acid-catalyzed hydration or oxymercuration , the reaction will likely produce a mixture of ketones, as the stability of the intermediate carbocations is similar. - For hydrosilylation , the outcome is highly catalyst-dependent. Platinum catalysts often favor the β-adduct.[7]
Are there any computational methods to predict the regioselectivity for reactions of this compound? Yes, density functional theory (DFT) calculations can be a powerful tool to predict the regioselectivity of reactions. By calculating the activation energies for the different possible reaction pathways, it is possible to determine the most likely product. These calculations can take into account the steric and electronic properties of the substrate, reagents, and catalyst.

Quantitative Data

The following table summarizes expected regiomeric ratios for the hydroboration-oxidation of this compound with different borane reagents. These are illustrative values based on data for similar internal alkynes.

ReagentMajor ProductMinor ProductExpected Regiomeric Ratio (Major:Minor)
BH₃·THF4-Undecanol3-Undecanol~60:40
Disiamylborane4-Undecanol3-Undecanol>90:10
9-BBN4-Undecanol3-Undecanol>95:5[4][5]

Experimental Protocols

Protocol 1: Regioselective Hydroboration-Oxidation of this compound using 9-BBN

This protocol describes a procedure to selectively synthesize 4-undecanol from this compound.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • 6 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve 9-BBN dimer (0.55 eq, which provides 1.1 eq of the monomer) in anhydrous THF.

  • Slowly add the 9-BBN solution to the this compound solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C and slowly add ethanol to quench any unreacted borane.

  • Carefully add the 6 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-undecanol.

Visualizations

Hydroboration_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_oxidation Oxidation Step cluster_product Major Product This compound This compound Hydroboration Hydroboration This compound->Hydroboration 9-BBN 9-BBN 9-BBN->Hydroboration Alkenylborane Alkenylborane Hydroboration->Alkenylborane Regioselective addition Oxidation Oxidation Alkenylborane->Oxidation NaOH, H₂O₂ 4-Undecanol 4-Undecanol Oxidation->4-Undecanol

Caption: Workflow for the regioselective hydroboration of this compound.

Troubleshooting_Regioselectivity Start Start Poor_Regioselectivity Poor Regioselectivity Observed? Start->Poor_Regioselectivity Use_Bulky_Borane Use Bulky Borane (e.g., 9-BBN) Poor_Regioselectivity->Use_Bulky_Borane Yes (Hydroboration) Change_Catalyst Change Catalyst/Ligand System Poor_Regioselectivity->Change_Catalyst Yes (Hydrosilylation) End End Poor_Regioselectivity->End No Optimize_Temp Optimize Reaction Temperature (Lower Temp) Use_Bulky_Borane->Optimize_Temp Analyze_Products Analyze Regiomeric Ratio Optimize_Temp->Analyze_Products Change_Catalyst->Analyze_Products Satisfactory Regioselectivity Satisfactory? Analyze_Products->Satisfactory Satisfactory->Poor_Regioselectivity No Satisfactory->End Yes

Caption: Troubleshooting flowchart for improving regioselectivity.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-Undecyne by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for the purity assessment of 3-undecyne. It includes a detailed experimental protocol, a comparative analysis with alternative methods, and supporting data to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

This compound is a valuable internal alkyne utilized as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates. The purity of this compound is critical for the success of subsequent reactions, as impurities can lead to unwanted side products, lower yields, and complications in purification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.

This guide will compare the purity of hypothetical this compound samples from two different suppliers (Supplier A and Supplier B) and a sample from an in-house synthesis to highlight the capabilities of GC-MS in identifying and quantifying impurities.

Data Presentation: Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the GC-MS analysis of this compound samples from three different sources. The data is presented as the relative percentage area of each component in the chromatogram.

Compound Retention Time (min) Supplier A (%) Supplier B (%) In-house Synthesis (%)
This compound12.5899.596.295.5
2-Undecyne12.450.21.51.8
4-Undecyne12.720.11.11.2
1-Undecyne11.98Not Detected0.50.7
3,4-Dichloroundecane15.23Not Detected0.30.5
Undecane11.500.20.40.3

Experimental Protocol: GC-MS Analysis of this compound

This section details the methodology used for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of high-purity hexane to prepare a 10 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 100 µg/mL with hexane for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

3. Data Analysis:

  • The total ion chromatogram (TIC) is used for the separation and quantification of all components.

  • Peak identification is performed by comparing the obtained mass spectra with the NIST Mass Spectral Library and by analyzing the fragmentation patterns.

  • The relative percentage purity is calculated based on the peak area of each component relative to the total peak area of all components in the chromatogram.

Visualization of the GC-MS Workflow

The following diagram illustrates the logical workflow of the GC-MS analysis for this compound purity assessment.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Hexane Sample->Dissolution Dilution Dilute to 100 µg/mL Dissolution->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection GC_Column GC Column (HP-5ms) Injector->GC_Column Separation Separation by Boiling Point GC_Column->Separation Ion_Source Ion Source (EI, 70 eV) Separation->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram Detector->Chromatogram Mass_Spectra Mass Spectra Detector->Mass_Spectra Quantification Peak Area Integration Chromatogram->Quantification Library_Search NIST Library Search Mass_Spectra->Library_Search Purity_Report Purity Report Library_Search->Purity_Report Quantification->Purity_Report

Caption: Workflow for the GC-MS Purity Assessment of this compound.

Comparison with Alternative Analytical Methods

While GC-MS is a highly effective method for analyzing this compound, other techniques can also be employed for purity assessment.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID offers high sensitivity for hydrocarbons and is excellent for quantitative analysis. However, it does not provide structural information, making the identification of unknown impurities challenging without reference standards.

  • High-Performance Liquid Chromatography (HPLC): For non-polar compounds like this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase can be used.[1] However, this compound lacks a strong UV chromophore, which can limit the sensitivity of detection with standard UV detectors.[2] Derivatization may be necessary to enhance detectability, adding complexity to the analysis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for purity determination through quantitative NMR (qNMR).[3][4][5][6][7] NMR can provide detailed information about the structure of impurities. However, it is generally less sensitive than GC-MS for detecting trace-level impurities.

Discussion of Results and Impurity Profile

The GC-MS analysis reveals significant differences in the purity of the this compound samples.

  • Supplier A provides the highest purity sample at 99.5%. The primary impurities are other undecyne isomers, which are common byproducts in alkyne synthesis due to potential isomerization of the triple bond.

  • Supplier B offers a lower purity product at 96.2%, with a higher concentration of undecyne isomers and the presence of 1-undecyne. The detection of 3,4-dichloroundecane suggests that the purification process may not have completely removed the starting material from a dehydrohalogenation synthesis.

  • The in-house synthesis sample shows the lowest purity at 95.5%, with a similar impurity profile to Supplier B but with slightly higher levels of isomeric impurities and residual starting material. This highlights the importance of optimizing both the synthesis and purification steps to achieve high purity.

The mass spectra of the undecyne isomers are expected to be very similar, with a molecular ion peak at m/z 152. However, subtle differences in the relative abundance of fragment ions can aid in their differentiation, particularly when combined with their chromatographic separation.

Conclusion

GC-MS is a highly suitable and informative method for the purity assessment of this compound. It allows for the effective separation of the main compound from closely related isomers and process-related impurities, while providing mass spectral data for confident identification. For routine quality control where impurity identities are known, GC-FID can be a more cost-effective alternative. HPLC may be considered if derivatization is feasible or if alternative detectors like a Corona Charged Aerosol Detector (CAD) are available. NMR spectroscopy serves as an excellent orthogonal technique for structural confirmation and purity assessment, particularly for identifying unexpected impurities. The choice of analytical method will ultimately depend on the specific requirements of the research, including the need for impurity identification, the required level of sensitivity, and available instrumentation.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-undecyne and related internal and terminal alkynes. Due to the limited availability of directly published experimental spectra for this compound, this guide presents a predicted dataset based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable reference for the identification and characterization of this compound and similar molecules in a research and development setting.

Data Presentation: NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparable compounds, 1-undecyne and 5-dodecyne.

Table 1: ¹H NMR Spectral Data

CompoundCarbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) 10.91t7.4
22.14tq7.4, 2.6
52.14t7.0
6-101.25-1.40m-
110.89t7.1
1-Undecyne 11.94t2.7
32.18dt7.1, 2.7
41.52p7.1
5-101.28m-
110.88t6.9
5-Dodecyne 1, 120.90t7.2
2, 111.40sextet7.2
3, 101.30m-
4, 92.14t7.0

Abbreviations: t = triplet, tq = triplet of quartets, m = multiplet, dt = doublet of triplets, p = pentet

Table 2: ¹³C NMR Spectral Data

CompoundCarbon PositionChemical Shift (δ, ppm)
This compound (Predicted) 113.6
212.4
380.5
480.8
518.7
631.4
728.9
829.1
922.6
1031.8
1114.1
1-Undecyne 168.3
284.3
318.5
428.5
528.8
629.2
729.3
829.1
931.9
1022.7
1114.1
5-Dodecyne 1, 1214.0
2, 1122.5
3, 1031.4
4, 919.1
5, 880.5
6, 780.5

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the liquid alkyne sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.

Instrumental Analysis:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is set to approximately 250 ppm, centered around 100 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.

  • The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mandatory Visualization

The following diagram illustrates the logical workflow for the assignment of signals in the predicted ¹H NMR spectrum of this compound.

G cluster_0 Predicted 1H NMR Spectrum of this compound cluster_1 Structural Assignment A Signal at ~0.91 ppm (Triplet, 3H) C1 C1-H3 (Methyl Group) A->C1 Assignment B Signal at ~2.14 ppm (Triplet of Quartets, 2H) C2 C2-H2 (Methylene Group) B->C2 Assignment C Signal at ~2.14 ppm (Triplet, 2H) C5 C5-H2 (Methylene Group) C->C5 Assignment D Signals at ~1.25-1.40 ppm (Multiplet, 8H) C6_10 C6-H2 to C10-H2 (Methylene Groups) D->C6_10 Assignment E Signal at ~0.89 ppm (Triplet, 3H) C11 C11-H3 (Methyl Group) E->C11 Assignment

Caption: Predicted ¹H NMR Signal Assignment for this compound.

A Comparative Guide to the Reactivity of 3-Undecyne and Terminal Alkynes in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. Coupling reactions involving alkynes are a cornerstone of this endeavor, providing access to a diverse array of molecular architectures. A fundamental distinction in alkyne reactivity lies in the substitution pattern of the triple bond: internal alkynes, such as 3-undecyne, versus their terminal counterparts. This guide provides an objective comparison of their performance in various coupling reactions, supported by experimental data and detailed protocols, to aid in the selection of the appropriate substrate and reaction conditions for synthetic campaigns.

Key Differences in Reactivity: The Acidic Proton

The most significant difference between terminal and internal alkynes is the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne. This proton can be readily removed by a suitable base to form a metal acetylide, which is a key nucleophilic intermediate in many classical coupling reactions. Internal alkynes, like this compound, lack this acidic proton and are therefore unreactive in coupling reactions that proceed via a metal acetylide intermediate.

Performance in Classical Coupling Reactions

Traditional copper- and palladium-catalyzed coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, Glaser, and Eglinton couplings, are predicated on the formation of a copper(I) or palladium(0) acetylide complex from a terminal alkyne. Consequently, internal alkynes like this compound are generally incompatible with these methodologies.

Sonogashira Coupling: A Prerogative of Terminal Alkynes

The Sonogashira coupling, a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, relies on the in situ formation of a copper acetylide, which then undergoes transmetalation to a palladium center.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne (e.g., 1-Undecyne)

A mixture of an aryl bromide (1.0 mmol), 1-undecyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (2.0 mmol) in THF (10 mL) is stirred under an inert atmosphere at room temperature for 6-12 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired coupled product.

Alternative Coupling Strategies for Internal Alkynes

Despite their inertness in classical coupling reactions, internal alkynes like this compound can be effectively utilized in other powerful cross-coupling methodologies. These reactions typically involve an initial functionalization of the alkyne to generate a reactive intermediate, such as an alkenylborane, -zinc, or -stannane, which can then participate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling via Hydroboration

A versatile approach for the coupling of internal alkynes involves a two-step sequence: regioselective hydroboration of the alkyne to form an alkenylborane, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an organic halide.

Experimental Protocol: Hydroboration of this compound followed by Suzuki-Miyaura Coupling

Step 1: Hydroboration To a solution of this compound (1.0 mmol) in dry THF (5 mL) at 0 °C under an inert atmosphere is added 9-BBN (1.1 mmol) as a 0.5 M solution in THF. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

Step 2: Suzuki-Miyaura Coupling To the solution of the alkenylborane from Step 1 are added an aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of Na₂CO₃ (2 M, 2.0 mL). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the organic layer is separated, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

Negishi and Stille Couplings

The Negishi and Stille couplings provide alternative routes for the cross-coupling of internal alkynes. These reactions proceed through the formation of organozinc (Negishi) or organotin (Stille) reagents, which are then coupled with organic halides in the presence of a palladium catalyst. While highly effective, the air and moisture sensitivity of organozinc reagents and the toxicity of organotin compounds are important considerations.

Comparative Data Summary

The following table summarizes the general applicability and typical yields for coupling reactions of this compound and a representative terminal alkyne. It is important to note that direct comparison of yields across different reaction types can be misleading due to variations in substrates and optimized conditions.

Coupling ReactionThis compound (Internal Alkyne)Terminal Alkyne (e.g., 1-Undecyne)
Sonogashira Coupling Not ApplicableHigh (typically >80%)
Cadiot-Chodkiewicz Coupling Not ApplicableHigh (typically >80%)
Glaser Coupling Not ApplicableGood to High (homocoupling)
Eglinton Coupling Not ApplicableGood to High (homocoupling)
Suzuki-Miyaura (via Hydroboration) Good to HighGood to High
Negishi Coupling Good to HighGood to High
Stille Coupling Good to HighGood to High

Logical Workflow for Alkyne Coupling

The choice of coupling strategy is dictated by the nature of the alkyne substrate. The following diagram illustrates the decision-making process for selecting an appropriate coupling reaction.

Alkyne_Coupling_Workflow Start Select Alkyne Substrate Is_Terminal Is it a terminal alkyne? Start->Is_Terminal Terminal_Couplings Sonogashira Cadiot-Chodkiewicz Glaser/Eglinton Is_Terminal->Terminal_Couplings Yes Internal_Functionalization Functionalization of Internal Alkyne Is_Terminal->Internal_Functionalization No Product Coupled Product Terminal_Couplings->Product Hydroboration Hydroboration Internal_Functionalization->Hydroboration Other_Methods Formation of Organozinc/Organostannane Internal_Functionalization->Other_Methods Suzuki Suzuki-Miyaura Coupling Hydroboration->Suzuki Negishi_Stille Negishi/Stille Coupling Other_Methods->Negishi_Stille Suzuki->Product Negishi_Stille->Product

Caption: Decision workflow for selecting a coupling reaction based on alkyne type.

Signaling Pathway of a Typical Palladium-Catalyzed Cross-Coupling Cycle

The catalytic cycle for Suzuki-Miyaura, Negishi, and Stille couplings shares a common mechanistic framework, illustrated below for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L₂-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ RedElim->Product RX R-X RX->OxAdd R1B R¹-B(OR)₂ R1B->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between an internal alkyne like this compound and a terminal alkyne for a coupling reaction is fundamentally dictated by the desired synthetic transformation and the mechanistic requirements of the chosen methodology. While terminal alkynes are amenable to a broader range of classical coupling reactions due to their acidic proton, internal alkynes can be effectively coupled through alternative strategies such as the Suzuki-Miyaura, Negishi, and Stille reactions following an initial functionalization step. A thorough understanding of these distinct reactivity profiles is crucial for the efficient design and execution of synthetic routes in research and drug development.

A Comparative Guide to the Synthetic Routes of 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the internal alkyne, 3-undecyne. The objective is to offer a clear, data-driven analysis of the alkylation of a terminal alkyne and the double dehydrohalogenation of a vicinal dihalide, enabling researchers to select the most suitable method for their specific needs. This comparison is supported by experimental data from analogous reactions, detailed methodologies, and a logical workflow diagram.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two evaluated synthetic routes to internal alkynes. The data presented is based on representative procedures for compounds structurally similar to this compound, given the limited availability of specific data for this exact molecule.

ParameterAlkylation of 1-HeptyneDouble Dehydrohalogenation
Starting Materials 1-Heptyne, n-Butyllithium, 1-BromopropaneAlkene (e.g., 4-decene), Bromine, Sodium Amide
Key Reagents Strong base (n-BuLi), Alkyl HalideHalogenating agent (Br₂), Strong base (NaNH₂)
Reaction Steps 2 (Deprotonation, Alkylation)2 (Halogenation, Double Elimination)
Reported Yield ~85% (for 4-decyne)Varies, can be lower due to side reactions
Purity Generally high after purificationCan be lower, may require more rigorous purification
Scalability Readily scalableCan be challenging to scale due to strong bases and harsh conditions
Substrate Scope Broad for primary alkyl halidesMore limited, dependent on alkene precursor availability

Logical Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate synthetic route based on key experimental considerations.

Synthetic_Route_Selection start Start: Need to Synthesize this compound availability Are terminal alkyne (e.g., 1-heptyne) and primary alkyl halide readily available? start->availability high_yield Is high yield a primary concern? availability->high_yield Yes alkene_precursor Is the corresponding alkene precursor available? availability->alkene_precursor No mild_conditions Are milder reaction conditions preferred? high_yield->mild_conditions Yes dehydrohalogenation Consider Double Dehydrohalogenation high_yield->dehydrohalogenation No alkylation Pursue Alkylation of Terminal Alkyne mild_conditions->alkylation Yes mild_conditions->dehydrohalogenation No alkene_precursor->start No, re-evaluate starting materials alkene_precursor->dehydrohalogenation Yes

Caption: Decision tree for selecting a synthetic route to this compound.

Experimental Protocols

Route 1: Alkylation of a Terminal Alkyne (Synthesis of 4-Decyne as an analogue)

This method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then undergoes an SN2 reaction with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of the 1-heptyne acetylide with ethyl bromide. The following is a detailed protocol for the analogous synthesis of 4-decyne from 1-heptyne and 1-bromopropane.

Materials:

  • 1-Heptyne

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Deprotonation: A solution of 1-heptyne (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen). To this stirred solution, n-butyllithium in hexanes (1.05 eq) is added dropwise via a dropping funnel over 20 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.

  • Alkylation: 1-Bromopropane (1.1 eq) is then added dropwise to the solution of the lithium acetylide at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford the pure internal alkyne.

Expected Outcome: This procedure for the synthesis of 4-decyne has been reported to yield approximately 85% of the pure product. A similar yield can be anticipated for the synthesis of this compound using ethyl bromide in place of 1-bromopropane.

Route 2: Double Dehydrohalogenation of a Vicinal Dihalide

This alternative route involves the halogenation of an alkene to form a vicinal dihalide, followed by a double elimination reaction using a strong base to form the alkyne. To synthesize this compound, one would start with 3-undecene.

Materials:

  • 3-Undecene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium amide (NaNH₂)

  • Mineral oil

  • Liquid ammonia (optional, as solvent)

  • Water

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Bromination: To a solution of 3-undecene (1.0 eq) in dichloromethane at 0 °C, a solution of bromine (1.0 eq) in dichloromethane is added dropwise with stirring. The reaction is continued until the bromine color persists. The solvent is then removed under reduced pressure to yield the crude 3,4-dibromoundecane.

  • Double Dehydrohalogenation: The crude 3,4-dibromoundecane is dissolved in a suitable solvent like mineral oil or liquid ammonia. Sodium amide (2.2 eq) is then added portion-wise at a temperature typically ranging from 110-150 °C (for mineral oil) or at -33 °C (for liquid ammonia). The reaction is stirred vigorously for several hours.

  • Work-up: The reaction mixture is cooled and then cautiously quenched with water. The product is extracted with hexane. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • Purification: The resulting crude this compound is purified by distillation.

Expected Outcome: The yields for double dehydrohalogenation reactions can be more variable than for the alkylation of terminal alkynes. Potential side reactions, such as isomerization of the alkyne product, can lower the overall yield of the desired internal alkyne.

Conclusion

The alkylation of a terminal alkyne is generally the more reliable and higher-yielding method for the synthesis of simple, unfunctionalized internal alkynes like this compound. This route offers milder reaction conditions and typically results in a cleaner product that is easier to purify. The double dehydrohalogenation of a vicinal dihalide provides a viable alternative, particularly if the corresponding alkene is readily available and the terminal alkyne is not. However, this method often requires harsher conditions and may result in lower yields and a greater need for purification. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the importance of maximizing yield and purity.

A Comparative Guide to Analytical Methods for the Quantification of 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of the internal alkyne 3-undecyne, selecting the appropriate analytical methodology is critical. This guide provides a comparative overview of suitable analytical techniques, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method due to the volatile and non-polar nature of this compound. A comparison with High-Performance Liquid Chromatography (HPLC) is also presented to illustrate the relative advantages of GC-based methods for this analyte.

Comparison of Analytical Methods

The primary methods considered for the quantification of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC). Given the physical properties of this compound (a volatile, non-polar hydrocarbon), GC-based methods are generally superior.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on boiling point and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.
Applicability Highly suitable for volatile and thermally stable compounds like this compound.Less suitable for non-polar compounds with no UV chromophore. Derivatization would be required.
Limit of Detection (LOD) Estimated in the range of 0.1 - 1 ng/mLGenerally higher without derivatization; dependent on the chromophore introduced.
Limit of Quantification (LOQ) Estimated in the range of 0.5 - 5 ng/mLDependent on the derivatization agent.
**Linearity (R²) **> 0.995> 0.99 (with appropriate derivatization)
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%80 - 120%
Sample Preparation Simple dilution in a volatile organic solvent.More complex, may require derivatization to introduce a UV-active functional group.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of volatile hydrocarbons and is adapted for this compound.

a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in hexane. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL. An internal standard (e.g., dodecane) is added to each standard and sample to a final concentration of 100 ng/mL.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

c. Data Analysis: Quantification is performed by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Theoretical)

Direct analysis of this compound by HPLC-UV is not feasible due to the lack of a suitable chromophore. A derivatization step would be necessary. A hypothetical protocol is outlined below.

a. Derivatization (Hypothetical): The alkyne functionality of this compound could potentially be derivatized using a reagent that introduces a UV-active moiety. For example, a reaction could be employed to attach a phenyl or a similar aromatic group. This would add complexity and potential for variability in the sample preparation.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Dependent on the absorption maximum of the derivatized product.

Workflow and Decision Diagram

The following diagram illustrates the logical workflow for selecting an analytical method for this compound quantification.

G cluster_0 Start: Quantify this compound cluster_1 Method Selection cluster_2 Gas Chromatography Path cluster_3 High-Performance Liquid Chromatography Path start Analyte: this compound assess_properties Assess Physicochemical Properties start->assess_properties properties Volatile & Thermally Stable? Non-polar No UV Chromophore assess_properties->properties method_choice Choose Analytical Technique properties->method_choice gc_path Gas Chromatography (GC) method_choice->gc_path Recommended hplc_path High-Performance Liquid Chromatography (HPLC) method_choice->hplc_path Alternative (less ideal) gc_ms GC-MS (High Specificity) gc_path->gc_ms gc_fid GC-FID (Quantitative Accuracy) gc_path->gc_fid gc_validation Method Validation (LOD, LOQ, Linearity, etc.) gc_ms->gc_validation gc_fid->gc_validation gc_result Quantitative Data gc_validation->gc_result derivatization Derivatization Required (Introduce Chromophore) hplc_path->derivatization hplc_uv HPLC-UV Analysis derivatization->hplc_uv hplc_disadvantage Increased Complexity Potential for Variability derivatization->hplc_disadvantage hplc_validation Method Validation hplc_uv->hplc_validation hplc_result Quantitative Data hplc_validation->hplc_result

Analytical Method Selection Workflow for this compound

Conclusion

For the quantitative analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method. It offers high sensitivity and specificity for this volatile, non-polar compound without the need for chemical derivatization. While HPLC could be adapted, it would require a complex and potentially inconsistent derivatization step, making it a less desirable option. The provided GC-MS protocol and performance characteristics offer a robust starting point for researchers to develop and validate a method for the precise quantification of this compound in their specific matrices.

A Comparative Guide to Catalysts for the Selective Hydrogenation of 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

The selective hydrogenation of internal alkynes, such as 3-undecyne, to their corresponding (Z)- or (E)-alkenes is a cornerstone of modern organic synthesis, particularly in the production of fine chemicals and pharmaceutical intermediates. The choice of catalyst is paramount as it dictates the stereochemical outcome of the reaction, yielding either the cis ((Z)-3-undecene) or trans ((E)-3-undecene) isomer. This guide provides a comparative analysis of common catalytic systems for the hydrogenation of this compound, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficacy of a catalyst in alkyne hydrogenation is measured by its activity (conversion rate) and, more critically, its selectivity towards the desired alkene isomer without over-reduction to the corresponding alkane (undecane). Below is a summary of performance for various catalytic systems.

Table 1: Performance of Catalysts in Alkyne Hydrogenation

Catalyst System Target Product Typical Substrate Conversion (%) Selectivity (cis:trans or % Z) Key Reaction Conditions
Lindlar's Catalyst (Z)-Alkene Internal Alkynes >95 >95% Z H₂ (1 atm), Room Temp., Various Solvents
P-2 Nickel (Z)-Alkene Hex-3-yne 96 29:1 H₂ (1 atm), 20-25°C, Ethanol
P-2 Nickel + Ethylenediamine (Z)-Alkene Hex-3-yne 95.1 100:1 to 200:1[1] H₂ (1 atm), 20-25°C, Ethanol[1]
Diimide (N₂H₂) Reduction (Z)-Alkene General Alkynes High High (syn-addition)[2][3] Room Temp., Various Solvents[4]
Sodium in Liquid Ammonia (E)-Alkene Internal Alkynes High High (anti-addition)[5] -33°C (boiling point of NH₃)

| Pd/C or Platinum | Alkane | Alkynes | ~100 | Low (over-reduction)[5][6] | H₂ (variable pressure), Room Temp. |

Detailed Catalyst Analysis

Heterogeneous "Poisoned" Catalysts for (Z)-Alkene Synthesis

These catalysts are designed to reduce the triple bond to a double bond and then desorb the resulting alkene before a second hydrogenation can occur. The addition of hydrogen occurs with syn-stereochemistry, as the alkyne adsorbs to the catalyst surface and both hydrogen atoms are delivered from the same face.[7]

  • Lindlar's Catalyst : This is the most well-known catalyst for the cis-reduction of alkynes.[8] It consists of palladium supported on calcium carbonate (or barium sulfate) and deactivated ("poisoned") with a lead salt like lead acetate and an amine such as quinoline.[5][7][9] The poison selectively deactivates sites that are highly active for alkene hydrogenation, thus preventing over-reduction to the alkane.[7]

  • P-2 Nickel Catalyst : Prepared by the reduction of a nickel(II) salt (e.g., nickel acetate) with sodium borohydride, P-2 Ni is a less reactive alternative to Raney Nickel.[1][10] It is highly sensitive to the substrate's structure and provides good selectivity for cis-alkenes from disubstituted alkynes.[1] The addition of a modifier, such as ethylenediamine, dramatically enhances its stereospecificity, yielding almost exclusively the cis-product.[1] This modification is believed to make the catalyst more selective for alkynes over alkenes.[1]

Chemical Reduction Methods
  • Diimide Reduction for (Z)-Alkene Synthesis : Diimide (HN=NH) is a reactive intermediate that reduces alkynes to alkenes via a concerted, six-membered cyclic transition state.[3] This mechanism ensures a clean syn-addition of hydrogen, resulting in the (Z)-alkene.[2][3] Diimide is typically generated in situ from precursors like the oxidation of hydrazine or the decomposition of azodicarboxylates.[2] It is highly effective for unpolarized carbon-carbon triple bonds and is compatible with many functional groups that are sensitive to standard catalytic hydrogenation.[2][4]

  • Dissolving Metal Reduction for (E)-Alkene Synthesis : The reduction of alkynes using sodium or lithium metal in liquid ammonia is the premier method for producing trans-alkenes.[5] The reaction proceeds via a radical anion intermediate. The steric repulsion between the alkyl substituents in the intermediate vinyl radical forces it to adopt a more stable trans configuration before the second electron transfer and protonation occur, locking in the (E)-geometry.[6]

Experimental Protocols

Protocol 1: Hydrogenation of this compound using Lindlar's Catalyst
  • Setup : A round-bottom flask is charged with this compound and a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).

  • Catalyst Addition : Lindlar's catalyst (typically 5-10% by weight of the alkyne) is added to the mixture.

  • Hydrogenation : The flask is evacuated and backfilled with hydrogen gas (H₂). A balloon filled with H₂ is often used to maintain a pressure of approximately 1 atmosphere.

  • Reaction : The mixture is stirred vigorously at room temperature.

  • Monitoring : The reaction progress is monitored by TLC or GC to observe the consumption of the starting alkyne and the formation of the alkene. The uptake of hydrogen gas will cease upon completion.[1]

  • Workup : Upon completion, the reaction mixture is filtered through a pad of Celite or activated carbon to remove the heterogeneous catalyst.[1] The solvent is then removed under reduced pressure to yield the crude (Z)-3-undecene.

Protocol 2: Hydrogenation of this compound using P-2 Nickel with Ethylenediamine
  • Catalyst Preparation : In a reaction flask under a hydrogen atmosphere, nickel(II) acetate is dissolved in ethanol. A solution of sodium borohydride in ethanol is added, causing the immediate precipitation of the black, colloidal P-2 nickel catalyst.[1]

  • Catalyst Modification : Ethylenediamine (2-3 molar equivalents relative to the catalyst) is added to the flask containing the freshly prepared P-2 Ni.[1]

  • Substrate Addition : this compound is added to the reaction mixture.

  • Hydrogenation : The reaction is carried out at 20-25°C under 1 atm of H₂ pressure, typically in a Brown² hydrogenator.[1] Hydrogen uptake is monitored.

  • Workup : The mixture is filtered through activated carbon to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent like ether. The organic extracts are washed with water, dried, and concentrated to yield highly pure (Z)-3-undecene.[1]

Protocol 3: Reduction of this compound using Diimide
  • Setup : The this compound substrate is dissolved in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under a nitrogen atmosphere.[4]

  • Reagent Addition : 2-Nitrobenzenesulfonohydrazide (approx. 20 equivalents based on substrate) is added, followed by triethylamine (a slight excess relative to the hydrazide).[4] This mixture generates diimide in situ.

  • Reaction : The suspension is stirred at room temperature for several hours (e.g., 6 hours).[4]

  • Monitoring : Reaction progress is followed by TLC or GC analysis.

  • Workup : The reaction mixture is typically subjected to an aqueous workup to remove hydrazide byproducts and the amine base, followed by extraction, drying, and solvent evaporation to isolate the (Z)-3-undecene.

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow and the stereochemical pathways involved in the hydrogenation of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Substrate This compound ReactionVessel Stirring under H₂ or N₂ Atmosphere Substrate->ReactionVessel Solvent Solvent Solvent->ReactionVessel Catalyst Catalyst/Reagent Catalyst->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Extraction Extraction & Washing Filtration->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Analysis Product Analysis (GC, NMR) Purification->Analysis

Caption: General experimental workflow for this compound hydrogenation.

G cluster_surface Catalyst Surface (e.g., Lindlar's) catalyst Pd Surface transition Syn-addition of H atoms catalyst->transition H   H alkyne This compound (adsorbed on surface) alkyne->catalyst H2 H₂ H2->catalyst product (Z)-3-Undecene (cis isomer) transition->product

Caption: Pathway for syn-addition leading to (Z)-alkenes.

G alkyne This compound step1 1. Na°, NH₃(l) (Radical Anion Formation) alkyne->step1 intermediate Trans-Vinyl Radical (Sterically Favored) step1->intermediate step2 2. Na°, NH₃(l) (Anion Formation & Protonation) intermediate->step2 product (E)-3-Undecene (trans isomer) step2->product

Caption: Pathway for anti-addition leading to (E)-alkenes.

References

Differentiating Isomers of Undecyne: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical step in chemical research and drug development, where subtle structural differences can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of spectroscopic techniques for differentiating isomers of undecyne, a long-chain alkyne. By leveraging the distinct signatures provided by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between terminal and internal undecyne isomers.

Spectroscopic Comparison of Undecyne Isomers

The following table summarizes the key spectroscopic data for 1-undecyne (a terminal alkyne) and two of its internal isomers, 2-undecyne and 3-undecyne. This data highlights the diagnostic features that enable their differentiation.

Spectroscopic Technique1-Undecyne2-UndecyneThis compound
Infrared (IR) Spectroscopy ≡C-H stretch: ~3300 cm⁻¹ (strong, sharp)C≡C stretch: ~2120 cm⁻¹ (weak)≡C-H stretch: AbsentC≡C stretch: ~2260-2100 cm⁻¹ (weak to very weak)≡C-H stretch: AbsentC≡C stretch: ~2260-2100 cm⁻¹ (weak to very weak)
¹H NMR Spectroscopy (ppm) ≡C-H: ~1.8-2.0 (t)-CH₂-C≡: ~2.2 (m)-CH₃: ~1.8 (t)-CH₂-C≡: ~2.1 (m)-CH₂-C≡: ~2.1 (m)-CH₃: ~1.0 (t)
¹³C NMR Spectroscopy (ppm) ≡C-H: ~68-C≡C-: ~84-C≡C-: ~75, ~79-C≡C-: ~80, ~81
Mass Spectrometry (m/z) Molecular Ion (M⁺): 152Key Fragments: 123, 109, 95, 81, 67, 55, 41Molecular Ion (M⁺): 152Key Fragments: 123, 109, 95, 81, 67, 55, 43Molecular Ion (M⁺): 152Key Fragments: 137, 109, 95, 81, 67, 53, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the undecyne isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire the spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of all carbon environments.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.

Sample Preparation (Neat Liquid):

  • Place a drop of the neat liquid undecyne isomer between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean salt plates prior to running the sample.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

  • For GC-MS, dilute the sample in a volatile solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • For direct infusion, introduce a small amount of the volatile liquid sample directly into the ion source.[1][2][3]

Ionization and Analysis:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating undecyne isomers using the described spectroscopic techniques.

Differentiating_Undecyne_Isomers Workflow for Differentiating Undecyne Isomers cluster_start Start cluster_ir IR Spectroscopy cluster_terminal Terminal Alkyne Path cluster_internal Internal Alkyne Path Start Undecyne Isomer Mixture IR_Analysis Acquire IR Spectrum Start->IR_Analysis IR_Decision Presence of ~3300 cm-1 peak? IR_Analysis->IR_Decision Terminal_ID Identify as 1-Undecyne IR_Decision->Terminal_ID  Yes NMR_Analysis Acquire 1H and 13C NMR Spectra IR_Decision->NMR_Analysis No MS_Analysis Acquire Mass Spectrum NMR_Analysis->MS_Analysis Compare_Data Compare NMR and MS Data (Chemical Shifts, Fragmentation) MS_Analysis->Compare_Data Internal_ID Differentiate Internal Isomers (e.g., 2-Undecyne, this compound, etc.) Compare_Data->Internal_ID

Caption: Logical workflow for the spectroscopic differentiation of undecyne isomers.

Detailed Spectroscopic Analysis

Infrared (IR) Spectroscopy: The First Clue

IR spectroscopy provides a rapid and straightforward method to distinguish terminal alkynes from internal ones.[4]

  • 1-Undecyne (Terminal Alkyne): The most prominent and diagnostic feature is the sharp, strong absorption band around 3300 cm⁻¹, which corresponds to the stretching vibration of the hydrogen atom directly bonded to a triply bonded carbon (≡C-H). The C≡C triple bond stretch is also present but is typically weak, appearing around 2120 cm⁻¹.

  • Internal Undecyne Isomers (e.g., 2-Undecyne, this compound): These isomers lack a ≡C-H bond, and therefore, the characteristic peak around 3300 cm⁻¹ is absent from their IR spectra. The C≡C stretch is present in the 2260-2100 cm⁻¹ region but is often weak and can be difficult to observe, especially in more symmetrically substituted internal alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon Skeleton

NMR spectroscopy, both ¹H and ¹³C, offers detailed structural information, allowing for the definitive identification of the specific internal isomer.

  • ¹H NMR Spectroscopy:

    • 1-Undecyne: The acetylenic proton (≡C-H) gives a characteristic triplet signal at approximately 1.8-2.0 ppm due to coupling with the adjacent methylene (-CH₂-) group. The methylene group next to the triple bond appears as a multiplet around 2.2 ppm.

    • Internal Undecynes: These isomers will not show a signal in the 1.8-2.0 ppm region. Instead, they will exhibit signals for the alkyl groups attached to the triple bond. For example, in 2-undecyne, the methyl group protons adjacent to the triple bond appear as a triplet around 1.8 ppm. In this compound, the protons of the methylene groups adjacent to the alkyne will show characteristic multiplets around 2.1 ppm, while the terminal methyl group will be a triplet around 1.0 ppm.

  • ¹³C NMR Spectroscopy:

    • The chemical shifts of the sp-hybridized carbons of the triple bond are highly informative.

    • 1-Undecyne: The two sp carbons are in distinct environments, with the terminal ≡C-H carbon appearing around 68 ppm and the internal sp carbon at approximately 84 ppm.

    • Internal Undecynes: The two sp carbons will have different chemical shifts depending on their position within the chain. For example, in 2-undecyne, the signals are around 75 and 79 ppm, while in this compound, they are around 80 and 81 ppm. These subtle but measurable differences allow for the precise pinpointing of the triple bond's location.

Mass Spectrometry: Mapping the Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which is influenced by the position of the triple bond.[5][6][7]

  • Molecular Ion: All undecyne isomers will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, confirming their common molecular formula (C₁₁H₂₀).

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization differs between isomers, providing structural clues.

    • 1-Undecyne: Common fragments are observed at m/z 123, 109, 95, 81, 67, 55, and 41, corresponding to the loss of various alkyl radicals.

    • Internal Undecynes: The fragmentation pattern will be different due to the internal position of the triple bond influencing bond cleavage. For instance, this compound shows a characteristic fragment at m/z 137, resulting from the loss of a methyl group, which is less prominent in 1-undecyne. The relative abundance of other fragments will also vary depending on the stability of the resulting carbocations, which is dictated by the triple bond's location.[5]

By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can unambiguously differentiate between the various isomers of undecyne, ensuring the correct identification of these compounds for their specific applications.

References

Benchmarking the Efficiency of 3-Undecyne Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of internal alkynes is a critical step in the assembly of complex molecular architectures. This guide provides a comparative analysis of common methods for the synthesis of 3-undecyne, a valuable building block and intermediate. By presenting key performance indicators and detailed experimental protocols, this document aims to assist in the selection of the most suitable synthetic route based on efficiency, scalability, and reaction conditions.

Comparative Analysis of this compound Synthesis Methods

The synthesis of this compound can be primarily achieved through two principal strategies: the alkylation of a terminal alkyne and the dehydrohalogenation of a suitable dihaloalkane. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent availability. The following table summarizes the quantitative data associated with these methods.

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Alkylation of 1-Heptyne 1-Heptyne, n-Butyllithium, 1-BromobutaneTetrahydrofuran (THF)-78 to 25485-95
Dehydrohalogenation 3,4-Dihaloundecane, Sodium AmideLiquid Ammonia-33270-80

Experimental Protocols

Method 1: Alkylation of 1-Heptyne

This method relies on the deprotonation of a terminal alkyne, 1-heptyne, to form a potent nucleophile, which then undergoes an SN2 reaction with an alkyl halide, 1-bromobutane.

Materials:

  • 1-Heptyne

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk line or equivalent)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-heptyne (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium heptynilide.

  • Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation to afford pure this compound.

Method 2: Dehydrohalogenation of 3,4-Dihaloundecane

This elimination-based approach involves the treatment of a vicinal or geminal dihaloundecane with a strong base, such as sodium amide, to generate the alkyne through a double dehydrohalogenation.

Materials:

  • 3,4-Dichloroundecane (or the corresponding dibromo- derivative)

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • Ammonium chloride (solid)

  • Standard glassware for reactions in liquid ammonia

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense ammonia gas at -78 °C.

  • Once the desired volume of liquid ammonia is collected, add sodium amide (2.2 equivalents) in portions.

  • To this stirred suspension, add a solution of 3,4-dihaloundecane (1.0 equivalent) in a minimal amount of anhydrous ether dropwise.

  • Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 2 hours.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color, if any, disappears and the ammonia has evaporated.

  • Add water to the residue and extract the product with pentane (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous calcium chloride.

  • Filter and remove the solvent by distillation.

  • Purify the resulting crude this compound by fractional distillation.

Visualizing the Synthetic Pathways

To better illustrate the logic and workflow of each synthetic method, the following diagrams are provided.

Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Heptyne 1-Heptyne Deprotonation Deprotonation (-78°C, THF) Heptyne->Deprotonation nBuLi n-Butyllithium nBuLi->Deprotonation Bromobutane 1-Bromobutane Alkylation SN2 Alkylation (-78°C to RT) Bromobutane->Alkylation Deprotonation->Alkylation Heptynilide Intermediate Workup Aqueous Workup & Extraction Alkylation->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via alkylation.

Dehydrohalogenation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dihalide 3,4-Dihaloundecane Elimination Double Dehydrohalogenation (-33°C, liq. NH3) Dihalide->Elimination NaNH2 Sodium Amide NaNH2->Elimination Workup Aqueous Workup & Extraction Elimination->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Safety Operating Guide

Proper Disposal Procedures for 3-Undecyne: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 3-Undecyne is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and potential irritant, this compound must be managed as hazardous chemical waste. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its primary hazards.[1] It is classified as a flammable liquid and an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[2] It may also cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Flame-retardant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield[3]

Quantitative Data Summary
PropertyValue (for related compound 1-Undecyne)Significance for Disposal
Flash Point 65 °C / 149 °FIndicates the temperature at which it can ignite. Must be kept away from ignition sources.[4]
Physical State LiquidTo be collected in a liquid waste container.
Incompatible Materials Oxidizing agentsMust be stored separately from oxidizers to prevent hazardous reactions.[4][5]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or any flammable solvent be disposed of down the sanitary sewer or allowed to evaporate in a fume hood.[6][7] The only acceptable method is collection and disposal as hazardous chemical waste.

1. Waste Collection:

  • Designated Container: Designate a specific, compatible waste container for this compound and other non-halogenated flammable organic solvents. The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.[5]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations)[5]

    • The accumulation start date[5]

    • An indication of the hazards (e.g., "Flammable," "Irritant")

  • Filling: Leave at least 10% headspace in the container to allow for vapor expansion. Do not overfill. Keep the container closed at all times except when adding waste.[5]

2. Waste Segregation and Storage:

  • Segregation: Store the this compound waste container separately from incompatible materials, especially oxidizing agents and acids.[4][5]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Flammable liquid waste is best stored in a rated flammable storage cabinet.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is nearly full or has reached your institution's storage time limit (e.g., six months), contact your EHS or Research Safety department to schedule a waste pickup.[8]

  • Professional Removal: A trained hazardous waste professional will collect the waste from your laboratory for transport to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[8][9]

4. Empty Container Disposal:

  • Thorough Emptying: To be considered non-hazardous, a container must be thoroughly emptied, with only minimal residue remaining.[8]

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[5][8]

  • Defacing and Disposal: After rinsing and drying, obliterate or remove the original label. The clean, defaced container can then be disposed of in the appropriate solid waste stream (e.g., glass disposal box) or as directed by your institution.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Pour Waste into Container (Leave >10% Headspace) container->collect close Securely Close Container collect->close segregate Segregate from Incompatibles (e.g., Oxidizers) close->segregate store Store in Flammable Cabinet with Secondary Containment segregate->store pickup Request Waste Pickup from EHS store->pickup removal Professional Removal to Disposal Facility pickup->removal

Caption: Workflow for the safe collection, storage, and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 3-Undecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 3-Undecyne (CAS No. 60212-30-8). The following procedures and data are intended to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe research environment.

Hazard Identification and Physical Properties

This compound is a long-chain alkyne that presents several potential hazards. Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource
CAS Number 60212-30-8[1][2][3][4][5][6]
Molecular Formula C₁₁H₂₀[1][4]
Molecular Weight 152.28 g/mol [1][4]
Appearance Clear, colorless liquid[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH304: May be fatal if swallowed and enters airways[2]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP331: Do NOT induce vomitingP403+P233: Store in a well-ventilated place. Keep container tightly closedP405: Store locked upP501: Dispose of contents/container to an approved waste disposal plant[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to prevent skin and eye contact, inhalation, and accidental ingestion.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl Rubber Gloves Minimum thickness: 0.11 mmInspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured.Nitrile gloves offer good resistance to a range of chemicals, including some organic solvents and weak acids.[7][8] For prolonged or direct contact, butyl rubber gloves are recommended for their high resistance to hydrocarbons.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.Chemical safety goggles should be worn when there is a splash hazard.A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Flame-resistant lab coat worn over personal clothing.Ensure full coverage of arms.Closed-toe shoes are mandatory.Protects skin from incidental contact and potential splashes. Flame-resistant material is crucial due to the flammability of similar organic compounds.
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood .If a fume hood is not available or in case of engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is required.This compound may cause respiratory irritation.[2] A fume hood provides the primary engineering control to prevent inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for minimizing exposure and ensuring safety.

Preparation and Pre-Handling Check
  • Verify Chemical Identity: Confirm the chemical is this compound by checking the label for the name and CAS number (60212-30-8).

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and has a current certification.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Spill Kit: Ensure a spill kit for flammable liquids is readily accessible. This should include absorbent materials, waste bags, and appropriate PPE.

Handling and Experimental Work
  • Dispensing:

    • Conduct all dispensing and transfers of this compound inside a chemical fume hood.

    • Use a properly labeled, clean, and dry container for the transfer.

    • Ground and bond containers when transferring larger quantities to prevent static discharge.

  • During the Experiment:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid heating the chemical near open flames or other ignition sources.

    • Be mindful of the reaction conditions and potential for exothermic reactions.

  • Post-Experiment:

    • Wipe down the work area in the fume hood with an appropriate solvent and then decontaminate with a suitable cleaning agent.

    • Properly label and store any unused this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), in a designated and properly labeled hazardous waste container.

    • The waste container should be made of a material compatible with hydrocarbons.

    • Do not mix this compound waste with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is secure and has secondary containment.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Immediately call a poison control center or seek medical attention. Aspiration into the lungs can cause severe damage.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material from a flammable liquid spill kit. Prevent the spill from entering drains. Ventilate the area. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Safe Handling Workflow for this compound

prep Preparation ppe Don PPE prep->ppe Verify materials & controls handling Handling in Fume Hood ppe->handling Proceed with experiment storage Secure Storage handling->storage Store unused chemical disposal Waste Disposal handling->disposal Segregate & label waste emergency Emergency Procedures handling->emergency Spill or exposure storage->handling Retrieve for later use disposal->emergency Spill or exposure

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.